3-Bromo-6-chloro-2-fluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFKXLDHDDWWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzoic Acid
CAS Number: 702640-51-5
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and information from structurally similar compounds to offer a thorough profile.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is sourced from chemical suppliers, other values are predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 702640-51-5 | [1] |
| Molecular Formula | C₇H₃BrClFO₂ | [2][3] |
| Molecular Weight | 253.45 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Purity | ≥97% | [3] |
| Storage Temperature | Room Temperature | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | |
| Predicted XlogP | 2.8 |
Experimental Protocols
Synthesis: A Multi-Step Approach
A plausible synthetic route for this compound can be adapted from the preparation of similar compounds, such as 2-bromo-6-fluorobenzoic acid. This multi-step process typically involves:
-
Nitration: Introduction of a nitro group onto a suitable fluorinated and chlorinated benzene derivative.
-
Reduction: Conversion of the nitro group to an amine.
-
Bromination: Introduction of a bromine atom at the desired position.
-
Diazotization and Deamination: Removal of the amino group via a diazonium salt intermediate.
-
Hydrolysis: Conversion of a nitrile or other precursor group to a carboxylic acid.
A general workflow for such a synthesis is depicted below.
Caption: Generalized Synthetic Workflow.
Purification: Recrystallization and Chromatography
Purification of the final product is crucial to remove impurities and by-products. Common techniques for purifying solid organic acids include:
-
Recrystallization: This is a standard method for purifying solid compounds.[5] The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals. The choice of solvent is critical and is determined empirically.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique. A solvent system is chosen to allow for the differential elution of the desired compound from impurities.
Analytical Methods: Ensuring Purity and Identity
The purity and identity of this compound can be confirmed using a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for assessing the purity of non-volatile compounds.[6] A reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic or phosphoric acid) is typically employed. Detection is commonly performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides both separation and structural information.[7] The carboxylic acid may require derivatization to a more volatile ester form prior to analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Biological Activity and Applications in Drug Discovery
While specific biological activities for this compound are not extensively documented, halogenated benzoic acids, in general, are recognized as important scaffolds in medicinal chemistry. The presence of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.
Substituted benzoic acids have been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial Agents: The acidic nature and lipophilicity of these compounds can lead to the disruption of microbial cell membranes and cellular processes.[8]
-
Anti-inflammatory Agents: Some benzoic acid derivatives have shown potential as anti-inflammatory drugs.[9][10]
-
Enzyme Inhibitors: The structural features of these molecules allow them to bind to the active sites of various enzymes, potentially modulating their activity.
The general role of such compounds in early-stage drug discovery often involves their use as building blocks in the synthesis of more complex molecules with desired biological activities.
Caption: Role in Drug Discovery Workflow.
Signaling Pathways
Currently, there is no publicly available information linking this compound to any specific signaling pathways. Research into the biological effects of this particular compound is likely still in its early stages. Generic studies on benzoic acid have shown it can affect pathways such as flavonoid biosynthesis in plants and intracellular membrane trafficking in yeast.[11][12] However, these findings are not specific to the halogenated derivative and should be interpreted with caution.
Due to the lack of specific data, a diagram illustrating the signaling pathways for this compound cannot be provided at this time. Further research is required to elucidate its specific biological targets and mechanisms of action.
References
- 1. This compound | 702640-51-5 [chemicalbook.com]
- 2. 702640-51-5 | MFCD11110256 | this compound [aaronchem.com]
- 3. This compound , 97% , 702640-51-5 - CookeChem [cookechem.com]
- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO [benchchem.com]
- 10. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 11. Benzoic Acid, Chlorine Dioxide, and 1-Methylcyclopropene Induce Flavonoid Metabolic Shifts in Postharvest Flowering Chinese Cabbage Revealed by High-Dimensional Analytical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-6-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physical and chemical properties of 3-Bromo-6-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties.
Core Physical and Chemical Data
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 702640-51-5 | [1] |
| Molecular Formula | C₇H₃BrClFO₂ | [1][2] |
| Molecular Weight | 253.45 g/mol | N/A |
| Monoisotopic Mass | 251.8989 Da | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% to 98% (as specified by suppliers) | [1] |
| Storage Temperature | Room temperature | [1][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Predicted XlogP | 2.8 | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail generalized, standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[4]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus.[4]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range represents the melting point.[7]
Boiling Point Determination
While this compound is a solid at room temperature, its boiling point could be determined under reduced pressure to prevent decomposition. The following is a general method for determining the boiling point of organic compounds.
Methodology: Capillary Method (for small quantities)
-
Sample Preparation: A few drops of the molten compound are placed in a small test tube or fusion tube.[8][9]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[8][9]
-
Heating: The test tube assembly, attached to a thermometer, is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).[8][10]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Solubility Determination
The solubility of a compound in various solvents provides insight into its polarity and potential applications.
Methodology: Qualitative Assessment
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, diethyl ether, toluene, and aqueous solutions of 5% NaOH and 5% HCl).
-
Procedure: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL).[12]
-
Observation: The mixture is vigorously shaken.[12] The compound's solubility is classified as soluble, partially soluble, or insoluble based on visual inspection.
-
Acid-Base Reactivity: Solubility in aqueous NaOH would indicate the presence of an acidic functional group (the carboxylic acid), while solubility in aqueous HCl would suggest a basic functional group.[13] For a carboxylic acid, effervescence upon addition to a sodium bicarbonate solution is a positive test.[13]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.
-
Titration Setup: A pH meter with a calibrated electrode is placed in the solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Logical Relationships and Structural Influence
The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.
Caption: Logical diagram of structural features influencing physical properties.
References
- 1. This compound | 702640-51-5 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 702640-51-5 [chemicalbook.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Solubility of 3-Bromo-6-chloro-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-6-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. These methodologies are essential for researchers engaged in drug discovery, process development, and formulation science. The guide also outlines the potential applications of this compound based on the known uses of structurally similar molecules and includes workflow diagrams to assist in experimental design.
Introduction
This compound (C₇H₃BrClFO₂) is a synthetic organic compound that belongs to the class of halogenated benzoic acids.[1] These compounds are versatile building blocks in organic synthesis, frequently utilized as intermediates in the production of active pharmaceutical ingredients (APIs) and agrochemicals. The specific arrangement of bromine, chlorine, and fluorine atoms on the benzoic acid scaffold imparts unique physicochemical properties, including reactivity and biological activity.
Understanding the solubility of this compound is critical for its application in several research and development areas:
-
Drug Discovery: Solubility in aqueous and organic media is a key determinant of a compound's potential for biological screening and as a viable drug candidate.
-
Process Chemistry: Knowledge of solubility is crucial for designing efficient crystallization, purification, and formulation processes.
-
Formulation Development: For a compound to be developed into a pharmaceutical product, its solubility characteristics must be well-understood to ensure adequate bioavailability.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| Molecular Weight | 253.45 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room temperature | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | No data available | [2] |
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through various methods. For a poorly soluble compound like this compound is predicted to be, the equilibrium (thermodynamic) solubility is of primary interest. The shake-flask method is a widely accepted technique for this purpose.[3]
General Experimental Workflow: Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent over a period to achieve a saturated solution. The concentration of the dissolved compound is then determined after separating the undissolved solid.
Caption: General workflow for determining the equilibrium solubility of a compound.
Detailed Protocol: Shake-Flask Method
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.
-
After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.
-
Separate the saturated solution from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed and carefully collect the supernatant.
-
Filtration: Use a syringe filter to separate the solution. It is important to ensure the compound does not adsorb to the filter material.[1]
-
-
Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method.
Quantification Methods
HPLC is a highly accurate and precise method for determining the concentration of a dissolved compound, especially in complex mixtures.[1][4][5]
Caption: Workflow for quantifying solubility using HPLC.
HPLC Method Parameters (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Column Temperature: 25 °C
For a chromophoric compound like this compound, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[6][7][8]
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a dilute solution.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law.
-
Dilute the saturated sample solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve, accounting for the dilution factor.
The gravimetric method is a straightforward technique that does not require sophisticated instrumentation.[9][10][11]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. asianjpr.com [asianjpr.com]
- 3. scispace.com [scispace.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. pharmajournal.net [pharmajournal.net]
- 11. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-6-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-bromo-6-chloro-2-fluorobenzoic acid, a compound often utilized in chemical synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.
Chemical Identification and Properties
Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.
| Identifier | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 702640-51-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₃BrClFO₂ | Sigma-Aldrich[1] |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| Physical Form | Solid | ChemScene LLC[1] |
| Purity | 98% | ChemScene LLC[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Classification | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, oral | H302: Harmful if swallowed | Warning | GHS07 (Harmful) |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | GHS07 (Harmful) |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | GHS07 (Harmful) |
| Specific target organ toxicity (single exposure); Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 (Harmful) |
Source: Sigma-Aldrich[1]
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.
3.1. Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Wear suitable protective clothing, including gloves and eye/face protection.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Wash hands thoroughly after handling.[4]
3.2. Storage:
-
Store in a tightly closed container.[2]
-
Keep in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials and foodstuff containers.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification | Standard Compliance (Example) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[2][5] |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374[2][5] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing (e.g., lab coat). | N/A |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | N/A[2][5] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[2] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Accidental Release Measures
In case of a spill or release, follow these procedures to mitigate the hazard.
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Containment and Cleaning Up:
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Special Protective Actions for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]
Toxicological and Ecological Information
Limited specific toxicological and ecological data is available for this compound. The available information indicates a lack of data on toxicity to fish, daphnia, algae, and microorganisms, as well as on persistence, degradability, and bioaccumulative potential.[2]
Mandatory Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 3-Bromo-6-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry.
Chemical Identity and Physical Properties
This compound is a polysubstituted benzene derivative. Its core structure consists of a benzoic acid scaffold with bromine, chlorine, and fluorine atoms attached to the aromatic ring.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 702640-51-5[1] |
| Molecular Formula | C₇H₃BrClFO₂ |
| Molecular Weight | 253.45 g/mol |
| Physical Form | Solid |
| InChI | 1S/C7H3BrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) |
| SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)F)Br[2] |
Molecular Structure
The molecular structure of this compound is characterized by a central benzene ring. The substituents are positioned as follows: a carboxylic acid group at position 1, a fluorine atom at position 2, a bromine atom at position 3, and a chlorine atom at position 6.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, predicted data and data from similar compounds can provide insights into its spectral characteristics.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 252.90618[2] |
| [M+Na]⁺ | 274.88812[2] |
| [M-H]⁻ | 250.89162[2] |
| [M]⁺ | 251.89835[2] |
| [M]⁻ | 251.89945[2] |
Note: This data is predicted and has not been experimentally verified in the available literature.
Synthesis Pathways
A plausible precursor for such a synthesis could be 4-bromo-3-chloro-2-fluoroaniline. A general workflow for this type of synthesis is outlined below.
Note on Experimental Protocols: Detailed experimental protocols, including specific reaction conditions, purification methods, and analytical data for the synthesis of this compound, are not currently published in readily accessible scientific literature. Researchers planning to synthesize this compound would need to adapt procedures from the synthesis of structurally similar molecules and perform thorough characterization of the resulting product.
Safety Information
This compound is classified as harmful and an irritant.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Applications in Research and Development
Halogenated benzoic acids are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a potentially useful intermediate for creating complex molecules with tailored electronic and steric properties. The presence of multiple halogen atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Disclaimer: The information provided in this technical guide is intended for research and development purposes only. While efforts have been made to ensure accuracy, the absence of comprehensive experimental data necessitates careful validation of all information. All laboratory work should be conducted with appropriate safety precautions.
References
Spectroscopic and Synthetic Profile of 3-Bromo-6-chloro-2-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a putative synthetic protocol for 3-bromo-6-chloro-2-fluorobenzoic acid. The information is tailored for professionals in chemical research and drug development who require detailed technical information for this compound. Due to the limited availability of direct experimental data, this guide incorporates predicted spectroscopic values and outlines a generalized synthetic methodology based on established organic chemistry principles.
Physicochemical Properties
Basic structural and physicochemical properties for this compound are summarized below. These values are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFO₂ | PubChem[1] |
| Molecular Weight | 253.45 g/mol | --- |
| IUPAC Name | This compound | Sigma-Aldrich |
| InChI Key | RMFKXLDHDDWWGR-UHFFFAOYSA-N | Sigma-Aldrich |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)F)Br | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically available at ≥98% | Sigma-Aldrich |
| Storage | Store at room temperature | Sigma-Aldrich |
Predicted Spectroscopic Data
Mass Spectrometry
Predicted collision cross section (CCS) values for various adducts of this compound are presented below. These predictions, calculated using CCSbase, are useful for mass spectrometry-based identification.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 252.90618 | 137.2 |
| [M+Na]⁺ | 274.88812 | 151.7 |
| [M-H]⁻ | 250.89162 | 141.9 |
| [M+NH₄]⁺ | 269.93272 | 158.7 |
| [M+K]⁺ | 290.86206 | 138.7 |
| [M+H-H₂O]⁺ | 234.89616 | 138.2 |
| [M+HCOO]⁻ | 296.89710 | 152.7 |
| [M+CH₃COO]⁻ | 310.91275 | 186.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting precise NMR chemical shifts (δ) without experimental validation is challenging. However, based on the substituent effects of bromine, chlorine, fluorine, and a carboxylic acid on a benzene ring, the following are expected regions for the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | 7.0 - 8.5 | The two aromatic protons will appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and other substituents. The carboxylic acid proton will be a broad singlet, typically >10 ppm, and may be subject to exchange. |
| ¹³C | 110 - 170 | Aromatic carbons will resonate in the 110-140 ppm range, with carbons attached to electronegative atoms (F, Cl, Br) showing distinct shifts. The carboxylic carbon will be significantly downfield, typically in the 165-170 ppm region. |
| ¹⁹F | -100 to -140 | The chemical shift of the fluorine atom will be influenced by the ortho-bromo and ortho-carboxylic acid groups. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C-O (Carboxylic Acid) | 1210-1320 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-F | 1000-1400 | Stretching |
| C-Cl | 600-800 | Stretching |
| C-Br | 500-600 | Stretching |
Experimental Protocols
A generalized experimental protocol for the synthesis of a halogenated benzoic acid, adapted for the specific case of this compound, is outlined below. This protocol is based on standard organic synthesis methodologies.
Synthesis of this compound
A potential synthetic route could involve the lithiation and subsequent carboxylation of a suitable precursor like 1-bromo-4-chloro-2-fluorobenzene.
Materials:
-
1-bromo-4-chloro-2-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-bromo-4-chloro-2-fluorobenzene dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction is stirred for 1-2 hours at this temperature.
-
Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice in excess. The mixture is allowed to slowly warm to room temperature.
-
Workup: Once at room temperature, the reaction is acidified with aqueous HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Logical Relationship in Drug Discovery
While no specific signaling pathways involving this compound have been documented, its structural motifs are common in medicinal chemistry. Halogenated benzoic acids are often used as building blocks or scaffolds in the design of pharmacologically active molecules. The logical flow of its potential application in a drug discovery context is illustrated below.
Caption: Role of a chemical building block in the drug discovery process.
References
A Technical Guide to 3-Bromo-6-chloro-2-fluorobenzoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Bromo-6-chloro-2-fluorobenzoic acid, a key building block in medicinal chemistry and materials science. It details the compound's physicochemical properties, commercial availability, and core applications, with a focus on its utility in the synthesis of complex organic molecules.
Physicochemical and Structural Data
This compound (CAS No. 702640-51-5) is a trifunctional halogenated aromatic carboxylic acid.[1][2] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts distinct electronic properties and reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of multiple halogens allows for selective and regioselective modifications, a critical feature for constructing molecular scaffolds in drug discovery.
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 702640-51-5 | Apollo Scientific, Sigma-Aldrich[1][2] |
| Molecular Formula | C₇H₃BrClFO₂ | Sigma-Aldrich, PubChem[2][3] |
| Formula Weight | 253.45 g/mol | Apollo Scientific[1] |
| Monoisotopic Mass | 251.8989 Da | PubChem[3] |
| Purity | ≥95% to 98% | Apollo Scientific, Sigma-Aldrich[1][2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| IUPAC Name | This compound | Sigma-Aldrich[2] |
| InChI Key | RMFKXLDHDDWWGR-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| Storage Conditions | Store at room temperature, sealed in dry conditions | Sigma-Aldrich[2] |
Commercial Availability
This compound is available from several specialized chemical suppliers. Researchers can procure this reagent in various quantities, from grams to bulk amounts, ensuring a steady supply for both laboratory-scale synthesis and larger development projects.
Key Commercial Suppliers:
-
Apollo Scientific: Offers the compound with a purity of ≥95%.[1]
-
Sigma-Aldrich (via ChemScene): Provides the compound with a purity of 98%.[2]
-
ChemicalBook: Lists numerous suppliers and manufacturers, primarily based in China.[4][5]
Pricing and availability can vary, so it is recommended to consult the respective suppliers' websites for the most current information.
Applications in Synthesis and Drug Discovery
Halogenated benzoic acids are critical intermediates in the pharmaceutical industry. While specific biological activities of this compound are not extensively documented, its structural analogues are key precursors for potent inhibitors of therapeutic targets. For instance, similar building blocks are used to synthesize Aurora A kinase inhibitors and MDM2 inhibitors, which are significant in cancer research.[6][7] The trifunctional halogenation pattern can enhance binding to the hydrophobic pockets of enzymes.[6]
The compound's reactivity is centered around its carboxylic acid group and the halogenated aromatic ring. The carboxylic acid can undergo standard derivatizations, while the halogens can be selectively displaced or used in cross-coupling reactions.
Experimental Protocol: Amide Coupling Reaction
The formation of an amide bond is a fundamental transformation in drug development. The following is a generalized, representative protocol for the coupling of this compound with a primary amine using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This method is based on standard derivatizations for similar carboxylic acids.[6]
Objective: To synthesize N-alkyl/aryl-3-bromo-6-chloro-2-fluorobenzamide.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine) (1.0-1.2 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base (2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (DMF or DCM).
-
Activation: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes. This step activates the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the primary amine (1.0-1.2 eq.) and the base (DIPEA or TEA, 2.0 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (the benzoic acid) is consumed (typically 4-16 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, coupling agents, and the base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualized Workflow and Pathways
To better illustrate the relationships in a typical synthetic application, the following diagrams outline the logical flow of the experimental process and a common synthetic pathway.
References
- 1. 702640-51-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 702640-51-5 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 5. This compound | 702640-51-5 [chemicalbook.com]
- 6. 2-Bromo-3-chloro-6-fluorobenzoic acid (1805575-76-1) for sale [vulcanchem.com]
- 7. ossila.com [ossila.com]
Synthesis of substituted fluorobenzoic acids
An In-depth Technical Guide to the Synthesis of Substituted Fluorobenzoic Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted fluorobenzoic acids are a cornerstone in modern chemical synthesis, serving as pivotal building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic incorporation of fluorine into the benzoic acid scaffold can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity.[4][5] This enhancement of molecular characteristics makes these compounds highly sought after in drug discovery and materials science. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted fluorobenzoic acids, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in their practical application.
Synthesis via Diazotization of Aminobenzoic Acids (Balz-Schiemann Reaction)
The Balz-Schiemann reaction is a classic and widely used method for introducing fluorine into an aromatic ring. The process involves the diazotization of an aromatic amine, in this case, a substituted aminobenzoic acid, followed by thermal or photolytic decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoroaromatic compound.[6][7]
Caption: General workflow for the Balz-Schiemann reaction.
Data Presentation: Balz-Schiemann Reaction
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Ethyl p-aminobenzoate | 1. HCl, NaNO₂ 2. HBF₄ (from H₃BO₃, HF) 3. KOH, EtOH, H₂O | 1. Diazotization at 0-7°C 2. Thermal decomposition 3. Saponification | p-Fluorobenzoic acid | 63–69% | [8] |
| Anthranilic acid | Anhydrous HF, NaNO₂ | Methoxyethyl methyl ether, reflux 3h | 2-Fluorobenzoic acid | N/A | [9] |
| p-Amino benzoic acid | NaNO₂, HCl | 0°C | 4-Carboxy-benzene diazonium chloride | N/A | [10] |
Experimental Protocol: Synthesis of p-Fluorobenzoic Acid[8]
This protocol is adapted from the procedure reported by Schiemann and Winkelmüller.
-
Diazotization: In a 5-L round-bottomed flask, a mixture of 165 g (1 mole) of ethyl p-aminobenzoate, 300 cc of water, and 204 cc (2.5 moles) of concentrated hydrochloric acid is warmed on a steam bath for one hour. The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath. While stirring mechanically, a solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimal amount of water is added slowly, keeping the temperature below 7°C. The completion of diazotization is confirmed by a persistent positive test for nitrous acid with starch-iodide paper.
-
Formation of Fluoborate: In a separate paraffin-wax-coated beaker, 68 g (1.1 moles) of boric acid is dissolved in 133 g (4 moles) of 60% hydrofluoric acid, keeping the temperature below 25°C. The solution is chilled, and this ice-cold fluoboric acid solution is added rapidly to the diazonium solution while maintaining the temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate precipitates.
-
Isolation and Drying: The precipitate is filtered, washed successively with 300 cc of cold water, 300 cc of methyl alcohol, and 200 cc of ether. The solid is dried thoroughly over concentrated sulfuric acid. A dry solid is crucial for successful decomposition.
-
Thermal Decomposition: The dried p-carbethoxybenzenediazonium fluoborate is placed in a 2-L distilling flask and heated with a Bunsen flame. The decomposition yields the ethyl ester of p-fluorobenzoic acid, which is collected. Boron trifluoride gas is evolved and should be led into a gas trap in a well-ventilated hood.
-
Saponification: The crude ethyl p-fluorobenzoate is refluxed for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 cc of 95% ethyl alcohol and 120 cc of water.
-
Purification: The hot solution is filtered, and p-fluorobenzoic acid is precipitated by adding concentrated hydrochloric acid until the mixture is acidic. After cooling, the solid is filtered and dried. The crude acid (m.p. 183–184°C) can be further purified by dissolving in a hot potassium carbonate solution, treating with decolorizing carbon, and re-precipitating with hydrochloric acid to yield the pure acid (m.p. 186°C). The overall yield is 84–89% based on the fluoborate, or 63–69% based on the starting ethyl p-aminobenzoate.
Transition-Metal-Catalyzed C–H Fluorination
Direct C–H bond fluorination has emerged as a powerful and atom-economical strategy. Palladium and copper catalysts are commonly employed to achieve regioselective fluorination of benzoic acid derivatives, often using a directing group to control the position of fluorine introduction.[11]
Caption: A simplified catalytic cycle for Pd-catalyzed C-H fluorination.
Data Presentation: Transition-Metal-Catalyzed Fluorination
| Substrate | Catalyst / Reagents | Fluorine Source | Conditions | Product | Yield | Reference |
| Benzoic acid with acidic amide directing group | Pd(OTf)₂(MeCN)₄ | NFSI | NMP, 110°C | ortho-Monofluorinated product | High | [11] |
| Benzoic acid with aminoquinoline auxiliary | CuI, AgF, NMO | AgF | DMF | Mono- or di-fluorinated product | High | [11] |
Experimental Protocol: General Procedure for Pd-Catalyzed ortho-C–H Fluorination[11]
Note: This is a generalized protocol based on reported methodologies. Specific substrate-to-reagent ratios and reaction times may need optimization.
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) are added the benzoic acid derivative bearing an appropriate directing group (1.0 equiv.), the palladium catalyst (e.g., Pd(OTf)₂(MeCN)₄, 5-10 mol%), and the electrophilic fluorine source (e.g., NFSI, 1.2-2.5 equiv.).
-
Anhydrous solvent (e.g., N-methyl-2-pyrrolidinone, NMP) is added via syringe.
-
The reaction mixture is heated to the specified temperature (e.g., 110-130°C) and stirred for 12-48 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the fluorinated product.
-
The directing group can subsequently be removed under appropriate hydrolysis conditions.[6]
Photocatalytic Decarboxylative Fluorination
A modern approach involves the decarboxylative fluorination of benzoic acids, where the carboxylic acid functional group is replaced by fluorine. This transformation can be achieved under mild conditions using copper catalysis and visible light, which induces a ligand-to-metal charge transfer (LMCT) process.[12][13][14] This method is particularly valuable for synthesizing radiolabeled compounds with the positron-emitting isotope ¹⁸F for PET imaging.[4][5][15]
Caption: Proposed mechanism for photocatalytic decarboxylative fluorination.
Data Presentation: Decarboxylative ¹⁸F-Fluorination[4][5]
| Substrate (Benzoic Acid) | Reagents | Conditions | Product | Radiochemical Conversion (RCC) |
| 4-Fluorobenzoic acid | [¹⁸F]KF/K₂₂₂, [Cu(MeCN)₄]BF₄, Cu(OTf)₂ | MeCN, 365 nm LED, 2h | 1,4-di[¹⁸F]Fluorobenzene | 24 ± 6% |
| 4-Methoxybenzoic acid | [¹⁸F]KF/K₂₂₂, [Cu(MeCN)₄]BF₄, Cu(OTf)₂ | MeCN, 365 nm LED | 4-[¹⁸F]Fluoroanisole | 40% |
| 3-Methylbenzoic acid | [¹⁸F]KF/K₂₂₂, [Cu(MeCN)₄]BF₄, Cu(OTf)₂ | MeCN, 365 nm LED | 3-[¹⁸F]Fluorotoluene | 34% |
| 4-(Trifluoromethyl)benzoic acid | [¹⁸F]KF/K₂₂₂, [Cu(MeCN)₄]BF₄, Cu(OTf)₂ | MeCN, 365 nm LED | 4-[¹⁸F]Fluorobenzotrifluoride | 36% |
Experimental Protocol: Decarboxylative ¹⁸F-Fluorination[4]
-
A mixture of the desired benzoic acid (25 µmol), [Cu(MeCN)₄]BF₄ (2.5 eq), Cu(OTf)₂ (2.5 eq), KF (2.5 eq), and the [¹⁸F]KF/Kryptofix 2.2.2 complex is prepared in a reaction vial.
-
The components are dissolved in 1.0 mL of acetonitrile.
-
The reaction vial is placed in a photoreactor and irradiated with 365 nm LEDs for a specified time (e.g., 2 hours) at room temperature.
-
After irradiation, the reaction is quenched, and the radiochemical conversion (RCC) is determined by radio-TLC or HPLC analysis.
-
The desired aryl [¹⁸F]fluoride product is then purified using standard radiochemical techniques, such as solid-phase extraction (SPE) or preparative HPLC.
Nucleophilic Fluorination of 1-Arylbenziodoxolones
A transition-metal-free approach for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of readily accessible 1-arylbenziodoxolones. This method utilizes common fluoride salts in polar aprotic solvents. The reactivity of the benziodoxolone precursor can be enhanced by electron-withdrawing groups on the backbone.[16][17]
Caption: Synthesis of fluorobenzoic acids from benziodoxolones.
Data Presentation: Nucleophilic Fluorination of Benziodoxolones[17]
| Substrate (1-Aryl-5-nitrobenziodoxolone) | Fluoride Source | Solvent | Temperature (°C) | Time (min) | Product | Yield |
| Ar = Phenyl | CsF | DMF | 150 | 10 | 2-Fluoro-5-nitrobenzoic acid | 75% |
| Ar = Mesityl | CsF | DMF | 150 | 10 | 2-Fluoro-5-nitrobenzoic acid | 89% |
| Ar = 2,6-diisopropylphenyl | CsF | DMF | 150 | 10 | 2-Fluoro-5-nitrobenzoic acid | 80% |
| Ar = Mesityl | KF | CH₃CN | 150 | 30 | 2-Fluoro-5-nitrobenzoic acid | 78% |
Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic acid[17]
-
A mixture of 1-(mesityl)-5-nitrobenziodoxolone (0.25 mmol) and CsF (0.5 mmol, 2.0 equiv) in anhydrous DMF (1 mL) is placed in a sealed reaction vial.
-
The mixture is heated at 150°C for 10 minutes.
-
The reaction mixture is then cooled to room temperature.
-
The mixture is diluted with water and acidified with 1M HCl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-fluoro-5-nitrobenzoic acid.
Other Synthetic Methods
Oxidation of Substituted Fluorotoluenes
A straightforward and often high-yielding method is the oxidation of a methyl group on a fluorinated toluene precursor. Common oxidizing agents include potassium permanganate (KMnO₄) or transition metal catalysts with an oxygen source.[8][18]
-
Example: p-Fluorotoluene can be oxidized using cobalt acetate and sodium bromide as catalysts in acetic acid and water to produce p-fluorobenzoic acid in 86.6% yield.[18]
Halogen Exchange (Halex) Reaction
The Halex (halogen exchange) process typically involves the nucleophilic substitution of a chloro or nitro group with fluoride, often requiring harsh conditions (high temperatures and polar aprotic solvents). This method is generally limited to substrates activated by electron-withdrawing groups positioned ortho or para to the leaving group.[5][19]
Conclusion
The synthesis of substituted fluorobenzoic acids is a mature field with a diverse array of available methodologies. The choice of synthetic route depends heavily on the desired substitution pattern, the availability and cost of starting materials, functional group tolerance, and the scale of the reaction. Classical methods like the Balz-Schiemann reaction remain reliable for many applications. However, modern transition-metal-catalyzed C-H activation and photocatalytic decarboxylation strategies offer milder conditions and novel pathways for late-stage functionalization, proving invaluable for complex molecule synthesis and radiolabeling in drug development. The continued innovation in this area promises to provide even more efficient, selective, and sustainable methods for accessing these critical chemical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. questjournals.org [questjournals.org]
- 11. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. experts.umn.edu [experts.umn.edu]
- 17. arkat-usa.org [arkat-usa.org]
- 18. prepchem.com [prepchem.com]
- 19. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluorobenzoic acid, with the CAS number 702640-51-5, is a halogenated aromatic carboxylic acid. Halogenated benzoic acids and their derivatives are significant scaffolds in medicinal chemistry and materials science. The specific arrangement of bromo, chloro, and fluoro substituents on the benzoic acid core imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity, solubility, and potential biological interactions.
| Property | Value | Source |
| CAS Number | 702640-51-5 | [1] |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room temperature | [1] |
Synthesis and Experimental Protocols
A plausible synthetic approach would involve the selective halogenation of a suitable benzoic acid or benzonitrile precursor. For instance, a potential route could start with a fluorinated benzoic acid derivative, followed by regioselective chlorination and bromination. The order of these halogenation steps would be critical to achieving the desired substitution pattern.
General Considerations for Synthesis:
-
Starting Materials: Potential starting materials could include 2-fluorobenzoic acid or a related derivative.
-
Halogenation Reagents: Various reagents can be employed for chlorination and bromination, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), often in the presence of a catalyst.
-
Reaction Conditions: The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to control the regioselectivity and yield of each step.
-
Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.
Given the lack of a specific published protocol, researchers aiming to synthesize this compound would need to rely on their expertise in synthetic organic chemistry to develop a suitable reaction sequence.
Applications in Drug Discovery and Development
Halogenated benzoic acids are widely utilized as building blocks in the synthesis of pharmaceuticals. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
While the direct biological activity of this compound has not been extensively reported, it serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, structurally similar compounds are used in the development of novel drugs. The unique substitution pattern of this molecule makes it a candidate for creating derivatives with specific three-dimensional conformations, which is essential for targeted drug design.
Spectroscopic Data
At present, detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. However, predicted mass spectrometry data can be found.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 252.90618 |
| [M+Na]⁺ | 274.88812 |
| [M-H]⁻ | 250.89162 |
| [M+NH₄]⁺ | 269.93272 |
| [M+K]⁺ | 290.86206 |
Data obtained from computational predictions.
Signaling Pathways and Biological Activity
There is currently no available information in the scientific literature linking this compound or its direct derivatives to specific signaling pathways or biological activities. Research in this area would be necessary to elucidate its potential pharmacological effects.
Experimental Workflows
Due to the absence of specific experimental studies involving this compound, a detailed experimental workflow diagram cannot be constructed at this time. However, a general workflow for its potential use as a synthetic intermediate is presented below.
Caption: A generalized workflow illustrating the synthesis of this compound and its subsequent use in the creation and evaluation of new chemical entities.
Conclusion
This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data and biological studies are currently limited in the public domain, its structural features suggest its utility in the development of novel compounds with tailored properties. Further research into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is warranted to fully explore its potential applications.
References
Methodological & Application
3-Bromo-6-chloro-2-fluorobenzoic Acid: A Versatile Building Block for Advanced Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluorobenzoic acid, with the CAS number 702640-51-5, is a polysubstituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of halo-substituents and a carboxylic acid moiety provides multiple reactive sites, making it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The presence of bromine, chlorine, and fluorine atoms on the benzoic acid scaffold allows for selective and diverse chemical transformations, enabling the synthesis of novel compounds with potential therapeutic applications. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as a key synthetic intermediate.
Key Applications in Organic Synthesis
The strategic placement of three different halogen atoms and a carboxylic acid group on the benzene ring makes this compound a highly versatile reagent for a variety of chemical transformations. These include, but are not limited to:
-
Cross-Coupling Reactions: The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds and the introduction of various aryl and heteroaryl groups.
-
Amide Bond Formation: The carboxylic acid functionality serves as a handle for amide bond formation through coupling with a wide range of amines, a crucial transformation in the synthesis of many pharmaceutical agents.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the carboxylic acid group, can activate the aromatic ring for nucleophilic aromatic substitution, enabling the introduction of various nucleophiles.
-
Synthesis of Heterocycles: This building block can serve as a precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in biologically active molecules.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Halogenated benzoic acids are key components in the synthesis of numerous small molecule kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors has, therefore, become a major focus in drug discovery. The structural motifs derived from this compound can be designed to interact with the ATP-binding site of specific kinases, leading to the inhibition of their catalytic activity. While specific examples starting from this compound are not extensively documented in publicly available literature, its structural similarity to building blocks used for known kinase inhibitors suggests its high potential in this area.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound. These protocols are based on established methodologies for structurally related compounds and can be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture to the vessel.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-aryl-6-chloro-2-fluorobenzoic acid.
Quantitative Data:
The following table presents representative yields for Suzuki-Miyaura coupling reactions of a similar substrate, 3-bromobenzoic acid, with various arylboronic acids. These values can serve as a benchmark for the expected efficiency of the reaction with this compound, although yields may vary depending on the specific reaction conditions and the nature of the coupling partners.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Data adapted from a study on the Suzuki coupling of 3-bromobenzoic acid.
Protocol 2: Amide Bond Formation via HATU Coupling
This protocol outlines a modern and efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as a coupling agent.
Experimental Workflow:
Caption: Workflow for amide bond formation using HATU.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents)
-
DIPEA (N,N-Diisopropylethylamine, 2.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and the desired amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Quantitative Data:
The following table provides typical yields for HATU-mediated amide coupling of a related substrate, 4-amino-3-bromobenzoic acid, with various amines.
| Entry | Amine | Typical Yield (%) |
| 1 | Benzylamine | 85-95 |
| 2 | Aniline | 75-90 |
| 3 | Morpholine | 90-98 |
Data is representative for HATU coupling reactions with similar substrates.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the nucleophilic aromatic substitution on an activated aryl halide. The reactivity of the chloro-substituent in this compound towards SNAr will depend on the reaction conditions and the nucleophile used.
Logical Relationship for SNAr:
Caption: Key steps in a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, aniline, 1.2-1.5 equivalents)
-
Base (if required, e.g., K₂CO₃, Cs₂CO₃)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent under an inert atmosphere.
-
Add the nucleophile (and base, if necessary).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the reactivity of the nucleophile and the substrate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up, which may involve acidification or basification depending on the nature of the product.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Signaling Pathway Context: Targeting Protein Kinases
As previously mentioned, derivatives of this compound are potential precursors to kinase inhibitors. These inhibitors often target signaling pathways that are aberrantly activated in diseases like cancer. A common example is the MAP kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.
Caption: A simplified diagram of the MAPK signaling pathway.
This diagram illustrates how a growth factor can activate a cascade of protein kinases, ultimately leading to changes in gene expression and cellular responses. Small molecule inhibitors, potentially synthesized from building blocks like this compound, can be designed to block the activity of key kinases in this pathway, such as RAF, thereby inhibiting downstream signaling and controlling cell proliferation.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern allows for a range of selective chemical modifications, making it an attractive starting material for the synthesis of complex molecules, including potential kinase inhibitors for targeted therapies. The protocols and data presented in this document provide a foundation for researchers to explore the synthetic utility of this valuable compound in their drug discovery and development efforts.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-6-chloro-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki coupling of 3-Bromo-6-chloro-2-fluorobenzoic acid, a polyhalogenated building block with significant potential in the synthesis of complex molecular architectures. The presence of multiple halogen substituents with differential reactivity, alongside steric hindrance and electronic effects, presents unique challenges and opportunities for selective functionalization. These notes are intended to guide researchers in developing robust and efficient synthetic routes to novel biaryl-containing benzoic acid derivatives.
The key to successful Suzuki coupling with polyhalogenated substrates lies in achieving high selectivity for the desired reaction site. In the case of this compound, the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > OTf > Cl >> F) strongly favors selective activation of the C-Br bond. This inherent selectivity allows for the targeted synthesis of 3-aryl-6-chloro-2-fluorobenzoic acids, which can be valuable intermediates for further diversification.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below, illustrating the selective substitution at the bromine-bearing carbon.
Scheme 1: Selective Suzuki-Miyaura Coupling of this compound
Key Considerations for Successful Coupling
Several factors must be carefully considered to achieve high yields and selectivity in the Suzuki coupling of this compound:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is paramount. Due to the steric hindrance from the ortho-fluoro and ortho-chloro substituents, bulky and electron-rich phosphine ligands are recommended to facilitate the oxidative addition and subsequent steps of the catalytic cycle.
-
Base Selection: An appropriate base is crucial for the activation of the boronic acid, enabling the transmetalation step. The choice of base can influence reaction rates and yields, and may need to be optimized for specific substrates.
-
Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent solubilizes the aryl halide and catalyst, while water is often necessary to dissolve the inorganic base.
-
Reaction Temperature: Heating is generally required to overcome the activation energy for this transformation, particularly with a sterically hindered and electronically deactivated substrate.
-
Inert Atmosphere: As with most palladium-catalyzed reactions, the exclusion of oxygen is critical to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the boronic acid.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids, based on established protocols for structurally similar substrates. Optimization may be necessary to achieve the best results for a specific transformation.
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 1-5 mol% loading |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | 1.2-2.0 equivalents relative to palladium |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Typically a 4:1 to 10:1 organic to aqueous ratio |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Protocol 1: General Procedure for Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-2-fluorobenzoic acid.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a truly inert atmosphere; use fresh catalyst and anhydrous solvents. |
| Insufficiently active catalyst system | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃). | |
| Inappropriate base | Try alternative bases such as K₃PO₄ or Cs₂CO₃. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas. |
| Protodeboronation | Unstable boronic acid; presence of excess water | Use the boronic acid as fresh as possible; minimize the amount of water in the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a reliable method for the synthesis of 3-aryl-6-chloro-2-fluorobenzoic acids. The key to a successful reaction is the selective activation of the C-Br bond, which can be achieved with high fidelity using appropriate palladium catalysts and ligands. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the synthetic utility of this versatile building block in the development of novel compounds with potential applications in medicinal chemistry and materials science. Careful optimization of the reaction parameters will be essential to achieve high yields and purity for specific substrate combinations.
Application Notes and Protocols for Amide Bond Formation Using 3-Bromo-6-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 3-Bromo-6-chloro-2-fluorobenzoic acid is a valuable building block in drug discovery, with its unique substitution pattern offering opportunities for diverse chemical modifications and the exploration of novel biological activities. The presence of three distinct halogen atoms provides multiple handles for further synthetic transformations, while the carboxylic acid moiety is primed for amide coupling.
This document provides detailed protocols for the formation of amide bonds using this compound with various amines, employing common and efficient coupling reagents. The information herein is intended to serve as a comprehensive guide for researchers to facilitate the synthesis of novel amide derivatives with high efficiency and purity.
Coupling Reagent Overview
The choice of coupling reagent is critical for a successful amide bond formation and depends on several factors, including the steric and electronic properties of the carboxylic acid and the amine, the presence of other functional groups, and the desired reaction conditions. Two of the most reliable and widely used methods are highlighted:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for its rapid reaction times and efficacy with sterically hindered or electron-deficient substrates.[1] It operates by forming a highly reactive OAt-active ester.[1]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A cost-effective and widely used carbodiimide-based system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, while HOBt is added to suppress side reactions and minimize racemization in chiral substrates.[2][3]
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the amide coupling of substituted benzoic acids with various amines, providing a baseline for experiments with this compound.
| Carboxylic Acid (Example) | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 2-Fluoro-5-formylbenzoic Acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12-24 | RT | >90 |
| 3-Fluorobenzoic Acid | Morpholine | HATU | DIPEA | DMF | 2-4 | RT | >95 |
| 3-Fluorobenzoic Acid | Morpholine | EDC/HOBt | DIPEA | DCM | 12-24 | RT | ~90 |
| 4-Carboxy-benzenesulfonamide | Various Amines | HATU | DIPEA | DMF | 16 | RT | 60-85 |
| Benzoic Acid | Aniline | EDC/DMAP/HOBt (cat.) | DIPEA | Acetonitrile | 42 | 23 | ~20 |
Note: Yields are illustrative and can vary based on the specific substrates, scale, and experimental conditions.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly effective for a broad range of amines, including those that are sterically hindered or possess weak nucleophilicity.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)[1]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 equiv)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equiv) to the solution.
-
Add DIPEA (2.0 - 5.0 equiv) to the reaction mixture.
-
Finally, add HATU (1.1 - 1.5 equiv) portion-wise while stirring.[4]
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective method suitable for a wide range of standard amide bond formations.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC hydrochloride (1.2 - 1.5 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or TEA (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.0 - 1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 - 3.0 equiv) to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 - 1.5 equiv) portion-wise to the cooled solution.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final amide.
Visualized Workflows and Pathways
Caption: General experimental workflow for amide bond formation.
Caption: Simplified mechanisms for HATU and EDC/HOBt coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-6-chloro-2-fluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. The protocols outlined below—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions—offer robust methods for the synthesis of a diverse range of derivatives.
Regioselectivity
In palladium-catalyzed cross-coupling reactions of polyhalogenated aromatic compounds, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. Consequently, for this compound, the cross-coupling reactions are expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on reactions with structurally similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 12 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 10 | 88-96 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the reaction vessel.
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Application Notes: 3-Bromo-6-chloro-2-fluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluorobenzoic acid and its structural isomers are key halogenated building blocks in medicinal chemistry. The specific substitution pattern of electron-withdrawing fluorine and chlorine atoms, along with the synthetically versatile bromine atom, imparts unique electronic properties and reactivity to the benzoic acid scaffold. This makes these compounds valuable starting materials for the synthesis of complex molecular architectures with targeted biological activities. Their utility is particularly prominent in the development of potent enzyme inhibitors for oncology, such as inhibitors of Murine Double Minute 2 (MDM2) and Aurora A kinase. The trifunctional halogenation pattern can enhance binding to hydrophobic pockets of target proteins.
Application in the Synthesis of MDM2 Inhibitors
A prominent application of halogenated benzoic acids is in the synthesis of highly potent inhibitors of the MDM2-p53 protein-protein interaction. MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Inhibiting the MDM2-p53 interaction can restore p53 function, representing a promising therapeutic strategy.
A notable example is the development of spirooxindole-based MDM2 inhibitors. The 3-chloro-2-fluorophenyl moiety, derived from precursors like 2-bromo-3-chloro-6-fluorobenzoic acid, is a critical component of these inhibitors, fitting into a key hydrophobic pocket of MDM2. One such advanced compound is AA-115/APG-115, a potent and orally active MDM2 inhibitor that has entered clinical development.[1][2]
Quantitative Data: MDM2 Inhibitors
| Compound Name | Starting Moiety | Target | Biological Activity (Ki) | Reference |
| AA-115/APG-115 | 3-chloro-2-fluorophenyl | MDM2 | < 1 nM | [1][2][3] |
| (3R,4'S,5'R)-6-chloro-4'-(3-chloro-2-fluorophenyl)-N-methyl-2-oxodispiro[indoline-3,3'-pyrrolidine-2',4''-piperidine]-5'-carboxamide | 2-Bromo-3-chloro-6-fluorobenzoic acid (precursor) | MDM2 | < 1 nM |
Application in the Synthesis of Aurora A Kinase Inhibitors
Substituted fluorobenzoic acids are also employed in the synthesis of Aurora A kinase inhibitors. Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is common in various cancers, making it an attractive target for anticancer drug development. The 4-chloro-2-fluorobenzoic acid moiety has been incorporated into pyrimidine-based scaffolds to generate potent Aurora A inhibitors.
Quantitative Data: Aurora A Kinase Inhibitors
| Compound Scaffold | Starting Moiety | Target | Biological Activity (IC50) | Reference |
| Pyrimidine-based inhibitor | 4-chloro-2-fluorobenzoic acid | Aurora A | 52.2 ± 8.1 nM | [4] |
| General Ser/Thr kinase pharmacophore | 3-Chloro-2-fluorobenzoic acid | Aurora A | up to 3.5 ± 0.29 nM |
Experimental Protocols
Synthesis of a Spirooxindole MDM2 Inhibitor Intermediate
This protocol describes a plausible multi-step synthesis of a key spirooxindole intermediate, incorporating the 3-chloro-2-fluorophenyl moiety, based on established synthetic strategies for this class of compounds.
Step 1: Amide Coupling
-
To a solution of 2-bromo-3-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve a suitable amine precursor (e.g., a substituted piperidine derivative, 1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the crude acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide intermediate.
Step 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
-
Combine the amide intermediate (1.0 eq), a suitable boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq) in a mixture of toluene and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the coupled product.
Step 3: Spirocyclization
Further reaction steps, typically involving deprotection and intramolecular cyclization, would be required to form the final spirooxindole core. These steps are highly specific to the exact target molecule.
In Vitro MDM2 Binding Assay (AlphaLISA)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound to the MDM2 protein.
-
Reagents and Materials:
-
GST-tagged recombinant human MDM2 protein.
-
FLAG-tagged p53-derived peptide.
-
AlphaLISA® anti-FLAG acceptor beads.
-
AlphaScreen® Streptavidin-conjugated donor beads.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Test compound serially diluted in DMSO.
-
-
Procedure:
-
Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing GST-MDM2 and FLAG-p53 peptide in assay buffer.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of anti-FLAG acceptor beads and incubate for 60 minutes in the dark.
-
Add 10 µL of streptavidin-donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
The IC50 value is determined from the dose-response curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Aurora A Kinase Assay
This protocol provides a general method for assessing the inhibitory activity of a compound against Aurora A kinase.[5][6]
-
Reagents and Materials:
-
Procedure:
-
Add 1 µL of the test compound dilutions to the wells of a 384-well plate.[5]
-
Add 2 µL of Aurora A kinase solution.[5]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[5]
-
Incubate at room temperature for 60 minutes.[5]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[5]
-
Record the luminescence using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Caption: Synthetic workflow for an MDM2 inhibitor intermediate.
Caption: Mechanism of action for MDM2 inhibitors.
Caption: Workflow for an in vitro Aurora A kinase assay.
References
- 1. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Synthesis and Utilization of 3-Bromo-Substituted Precursors in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of the potent anthranilic diamide insecticide, chlorantraniliprole. While the initial query specified 3-Bromo-6-chloro-2-fluorobenzoic acid, current literature and industrial synthesis routes predominantly utilize 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as a key precursor. This document focuses on the established and well-documented synthesis of chlorantraniliprole, providing detailed experimental protocols, quantitative data, and diagrams of the synthetic pathways and its mode of action.
Overview of Chlorantraniliprole Synthesis
Chlorantraniliprole is a widely used insecticide that functions by targeting the ryanodine receptors in insects, leading to impaired muscle regulation and eventual paralysis.[1][2] Its synthesis is a multi-step process that primarily involves the coupling of two key intermediates:
-
Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
The final step in the synthesis is the formation of an amide bond between these two intermediates. Two primary strategies are employed for this coupling: a direct amide bond formation and a two-step process via a benzoxazinone intermediate.
Synthesis of Key Intermediates
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This pyrazole carboxylic acid derivative is a crucial building block for chlorantraniliprole. A common synthetic route starts from 2,3-dichloropyridine.
Experimental Protocol:
-
Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate in a solvent such as ethanol under reflux to produce (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.
-
Bromination: The pyrazolidinone intermediate is then treated with a brominating agent, such as phosphorus oxybromide, in a solvent like acetonitrile.
-
Oxidation: The subsequent pyrazoline is oxidized using an oxidizing agent like potassium persulfate to yield the ethyl ester of the target molecule.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This can be achieved by reacting the ethyl ester with sodium hydroxide in a mixture of methanol and water at room temperature. The reaction is typically stirred for several hours, followed by acidification with concentrated hydrochloric acid to a pH of 2 to precipitate the product. The resulting solid is then filtered and dried.[3]
Quantitative Data for Hydrolysis Step:
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | [3] |
| Reagents | Sodium hydroxide, Methanol, Water, Concentrated Hydrochloric Acid | [3] |
| Reaction Time | 5.5 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | 59% | [3] |
Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
The synthesis of this substituted anthranilamide intermediate can be achieved through various routes, with a common starting material being 2-nitro-3-methylbenzoic acid.[4]
Experimental Protocol:
-
Reduction: The nitro group of 2-nitro-3-methylbenzoic acid is reduced to an amino group. Catalytic hydrogenation using a catalyst like Raney nickel in a solvent such as ethanol under a hydrogen atmosphere is a common method.
-
Chlorination: The aromatic ring is chlorinated to introduce the chloro substituent at the 5-position.
-
Amide Formation: The carboxylic acid is converted to an N-methylamide. This can be achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with methylamine. Alternatively, coupling agents can be used to directly form the amide bond.
-
Alternative Route: An alternative synthesis starts with 2-amino-3-methylbenzoic acid, which undergoes chlorination with N-chlorosuccinimide (NCS). The resulting 2-amino-5-chloro-3-methylbenzoic acid is then cyclized using solid phosgene, followed by ring-opening with methylamine gas to yield the final product.[4]
Quantitative Data for an Improved Synthesis Process:
| Parameter | Value | Reference |
| Overall Yield | >80% | [4] |
Final Synthesis of Chlorantraniliprole
The final stage of chlorantraniliprole synthesis involves the amide coupling of the two key intermediates.
Experimental Protocol (Direct Amidation):
-
A mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide is prepared in a suitable solvent, such as acetonitrile.
-
A base, such as pyridine, is added to the mixture.
-
The mixture is cooled, and a coupling agent, typically methanesulfonyl chloride, is added dropwise.
-
The reaction is stirred for several hours, allowing the amide bond to form.
-
The product is then isolated through filtration and washing.
Quantitative Data for Final Coupling Step:
| Parameter | Value | Reference |
| Yield | 86% | [5] |
| Purity | >95% |
Diagrams
Caption: Synthetic workflow for Chlorantraniliprole.
Caption: Mode of action of Chlorantraniliprole.
References
- 1. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluorobenzoic acid is a valuable starting material in medicinal chemistry for the synthesis of targeted therapeutics, particularly small molecule kinase inhibitors. Its trifunctionalized aromatic core provides a versatile scaffold for the construction of complex molecules designed to interact with the ATP-binding site of various protein kinases. This document provides detailed application notes on its utility in synthesizing BRAF kinase inhibitors, exemplified by a synthetic route to a key intermediate for Dabrafenib, a potent drug used in the treatment of metastatic melanoma.
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of kinase inhibitors has, therefore, become a major focus of modern drug discovery. The unique electronic properties conferred by the bromine, chlorine, and fluorine substituents on the benzoic acid ring of the title compound can be strategically exploited to achieve potent and selective inhibition of target kinases.
Core Application: Synthesis of a Dabrafenib Intermediate
A primary application of this compound is in the synthesis of key intermediates for BRAF inhibitors like Dabrafenib.[1] The general strategy involves the initial formation of an amide bond, followed by further functionalization to construct the core structure of the inhibitor.
Targeted Kinase Signaling Pathway: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The BRAF kinase is a key component of this pathway. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of the pathway, driving uncontrolled cell growth in certain cancers, like melanoma.[2] Dabrafenib is a potent inhibitor of mutated BRAF, thereby blocking the downstream signaling cascade and inhibiting tumor growth.
MAPK/ERK Signaling Pathway and the Point of Inhibition by Dabrafenib.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Dabrafenib against various kinases, highlighting its potency and selectivity for the mutated BRAF kinase.
| Kinase Target | IC50 (nM) |
| BRAF V600E | 0.8 |
| BRAF (wild-type) | 3.2 |
| c-RAF | 4.9 |
Data is illustrative and compiled from various sources for comparative purposes.
Experimental Protocols
The following protocols describe a plausible synthetic route to a key intermediate for Dabrafenib, starting from this compound.
Synthetic Workflow for a Dabrafenib Intermediate.
Protocol 1: Synthesis of 3-Bromo-6-chloro-2-fluorobenzamide
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Ammonia (28-30%)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add aqueous ammonia (3.0 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford pure 3-Bromo-6-chloro-2-fluorobenzamide.
Protocol 2: Synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile
Materials:
-
3-Bromo-6-chloro-2-fluorobenzamide
-
Trifluoroacetic anhydride or other dehydrating agents (e.g., P₂O₅, SOCl₂)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve 3-Bromo-6-chloro-2-fluorobenzamide (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Dehydration: Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction with water. Separate the organic layer and wash it with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 3-Bromo-6-chloro-2-fluorobenzonitrile.
Protocol 3: Suzuki Coupling to a Key Dabrafenib Intermediate
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile with a suitable thiazole boronic acid or ester to form a key intermediate of Dabrafenib. The specific thiazole boronic ester would need to be synthesized separately.
Materials:
-
3-Bromo-6-chloro-2-fluorobenzonitrile
-
2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (or a similar boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF with water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-Bromo-6-chloro-2-fluorobenzonitrile (1.0 eq), the thiazole boronic ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition and Degassing: Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired key intermediate. This intermediate can then be further elaborated to Dabrafenib through amination of the pyrimidine ring.
Conclusion
This compound serves as a strategic starting material for the synthesis of complex kinase inhibitors. The protocols and pathways described herein provide a foundational understanding for researchers in the field of drug discovery. The ability to selectively functionalize the halogen atoms and the carboxylic acid group allows for the generation of diverse chemical libraries for screening against various kinase targets, ultimately contributing to the development of novel targeted therapies.
References
Application Notes and Protocols: Esterification of 3-Bromo-6-chloro-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 3-Bromo-6-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and materials science research. The primary method detailed is the robust and widely applicable Fischer-Speier esterification, utilizing an alcohol in the presence of a strong acid catalyst. Alternative methods are also discussed to provide a broader experimental scope.
Introduction
This compound is a substituted aromatic carboxylic acid. Its ester derivatives are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of multiple halogen substituents can influence the molecule's reactivity and biological activity. Esterification of the carboxylic acid group is a fundamental transformation, enabling further functionalization or direct use of the resulting ester.
The classical Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[1] For substrates like this compound, the electron-withdrawing nature of the halogen substituents does not significantly impede the reaction, which can be driven to completion with appropriate catalytic conditions.[2]
Comparative Data of Esterification Conditions
The following table summarizes various conditions for the esterification of substituted benzoic acids, providing a comparative overview for researchers to select the most suitable method for their specific needs.
| Method | Catalyst | Alcohol (Solvent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fischer-Speier | Conc. H₂SO₄ | Methanol (excess) | Reflux (~65) | 0.75 - 45 | ~65-78 | [3][4] |
| Microwave-Assisted | Conc. H₂SO₄ | Ethanol | 130 - 150 | 0.25 | Good | [4] |
| NBS-Catalyzed | N-Bromosuccinimide (NBS) | Methanol | 70 | 2 - 40 | up to 100 | [5] |
| Solid Acid Catalyst | Modified Montmorillonite K10 | Methanol (neat) | Reflux | 5 | High | [2] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Methanol and Sulfuric Acid
This protocol describes the synthesis of methyl 3-bromo-6-chloro-2-fluorobenzoate.
Materials:
-
This compound
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottomed flask, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid) to the solution. The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C for methanol). Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution. Be cautious as CO₂ evolution will cause foaming.
-
Transfer the mixture to a separatory funnel and add dichloromethane to extract the ester.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 3-bromo-6-chloro-2-fluorobenzoate.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the Fischer-Speier esterification of this compound.
Concluding Remarks
The esterification of this compound is a critical step for the synthesis of various high-value chemical entities. The Fischer-Speier method provides a reliable and scalable approach. For researchers exploring greener or milder conditions, methods employing solid acid catalysts or NBS could be valuable alternatives. The choice of method will depend on factors such as available equipment, desired scale, and tolerance for acidic conditions.
References
Application Note: 1H NMR Characterization of 3-Bromo-6-chloro-2-fluorobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzoic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science. The strategic incorporation of halogen atoms—such as bromine, chlorine, and fluorine—can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 3-Bromo-6-chloro-2-fluorobenzoic acid and its related structures are of particular interest in drug discovery, where they may serve as scaffolds or key intermediates for the synthesis of targeted therapeutics, including kinase inhibitors. Accurate structural elucidation and characterization of these molecules are paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, being an indispensable analytical technique. This document provides a detailed protocol and data interpretation guide for the 1H NMR characterization of this compound and its derivatives.
Data Presentation
Table 1: 1H NMR Spectral Data of this compound and Related Compounds
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Predicted) | CDCl₃ | ~11.0-13.0 | br s | - | -COOH |
| ~7.6-7.8 | d | ~8-9 | H-4 | ||
| ~7.2-7.4 | t | ~8-9 | H-5 | ||
| 3-Bromobenzoic acid [1] | CDCl₃ | 12.5 | br s | - | -COOH |
| 8.15 | t | 1.8 | H-2 | ||
| 7.95 | ddd | 7.9, 1.8, 1.0 | H-6 | ||
| 7.70 | ddd | 8.0, 2.0, 1.0 | H-4 | ||
| 7.35 | t | 7.9 | H-5 | ||
| 2-Chlorobenzoic acid [2] | CDCl₃ | - | - | - | -COOH |
| 8.09 | d | 7.44 | H-6 | ||
| 7.50 | m | - | H-3/H-4 | ||
| 7.40 | m | - | H-3/H-4 | ||
| 7.31 | m | - | H-5 | ||
| 3-Chloro-2-fluorobenzoic acid | - | - | - | - | - |
| 4-Fluorobenzoic acid [3] | DMSO-d₆ | 13.11 | s | - | -COOH |
| 8.05-7.97 | m | - | H-2, H-6 | ||
| 7.70-7.55 | m | - | H-3, H-5 |
Note: The predicted chemical shifts for this compound are estimations based on the additive effects of the substituents. The actual spectrum should be acquired for precise values. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
Protocol 1: Sample Preparation for 1H NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving more polar compounds and ensuring the observation of exchangeable protons like the carboxylic acid proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid in dissolution if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool at the tip of the pipette during transfer to the NMR tube to prevent issues with magnetic field homogeneity (shimming).
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (for organic solvents). However, the residual solvent peak can often be used for calibration (e.g., CDCl₃ at 7.26 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: 1H NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is indicated by a sharp, symmetrical lock signal and solvent peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): A range of approximately 16 ppm is generally sufficient to cover all proton signals.
-
Number of Scans (NS): Typically 8 to 16 scans provide a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative ratios of the different protons.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for 1H NMR Characterization
Caption: Experimental workflow for 1H NMR analysis.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Role in a drug discovery pipeline.
References
Application Note: Monitoring the Synthesis of 3-Bromo-6-chloro-2-fluorobenzoic Acid Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The precise monitoring of its formation and the consumption of reactants is crucial for reaction optimization, yield maximization, and impurity profiling. This application note provides a detailed protocol for the analysis of the reaction progress using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method. The method is designed to separate the starting material, product, and potential byproducts, enabling accurate quantification over the course of the reaction.
Reaction Scheme (Hypothetical)
For the purpose of this application note, we will consider the hypothetical chlorination of 3-bromo-2-fluorobenzoic acid to yield this compound. This allows for a clear demonstration of the HPLC method's utility in monitoring the depletion of the starting material and the formation of the product.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A gradient RP-HPLC method was developed to achieve optimal separation of the reaction components.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
a. Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of the reference standards for 3-bromo-2-fluorobenzoic acid (starting material) and this compound (product).
-
Dissolve each standard in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
b. Preparation of Reaction Samples:
-
At specified time intervals during the reaction, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of cold diluent (e.g., 900 µL) to stop the chemical transformation.
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered sample with the diluent as necessary to fall within the calibration range of the assay.
Method Validation
The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peaks for the starting material and product are well-resolved from each other and from any potential byproducts or matrix components. |
| Linearity | A linear relationship between peak area and concentration with a correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | Recovery of spiked samples should be within 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
Data Presentation
The progress of the reaction can be monitored by quantifying the concentration of the starting material and the product at different time points.
Table 3: Quantitative Analysis of Reaction Progress
| Time Point (hours) | Starting Material Conc. (µg/mL) | Product Conc. (µg/mL) | % Conversion |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 75.2 | 24.8 | 24.8 |
| 2 | 51.5 | 48.5 | 48.5 |
| 4 | 22.1 | 77.9 | 77.9 |
| 6 | 5.8 | 94.2 | 94.2 |
| 8 | < LOQ | 99.5 | > 99.0 |
| Note: This data is representative and for illustrative purposes only. |
Visualizations
Experimental Workflow
The overall workflow from sampling the reaction to obtaining quantitative data is depicted below.
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-6-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a feasible large-scale synthesis of 3-Bromo-6-chloro-2-fluorobenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol is designed to be scalable and is based on established chemical transformations.
Synthetic Strategy Overview
The large-scale synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 2-chloro-6-fluoroaniline. The overall strategy involves the protection of the aniline, followed by regioselective bromination, diazotization, and finally, conversion of the diazonium salt to the carboxylic acid. This approach allows for the controlled introduction of the substituents to achieve the desired isomer.
Key Reaction Steps:
-
Acetylation: Protection of the amino group of 2-chloro-6-fluoroaniline as an acetanilide to direct the subsequent bromination and prevent side reactions.
-
Bromination: Introduction of the bromine atom at the position para to the activating acetamido group.
-
Hydrolysis: Deprotection of the acetamido group to reveal the aniline.
-
Sandmeyer-type Reaction (Diazotization-Carboxylation): Conversion of the amino group to a diazonium salt, followed by a carbonylation reaction to introduce the carboxylic acid functionality. This is a conceptual step, as a direct Sandmeyer carboxylation is not standard. A more practical approach involves a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis.
-
Purification: Final purification of the product to meet the stringent requirements for pharmaceutical and research applications.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis based on analogous reactions reported in the chemical literature. These values are intended as a guide for process optimization and scale-up.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Acetylation | 2-Chloro-6-fluoroaniline | N-(2-chloro-6-fluorophenyl)acetamide | 95-98 | >98 |
| 2 | Bromination | N-(2-chloro-6-fluorophenyl)acetamide | N-(5-bromo-2-chloro-6-fluorophenyl)acetamide | 80-85 | >97 |
| 3 | Hydrolysis | N-(5-bromo-2-chloro-6-fluorophenyl)acetamide | 5-Bromo-2-chloro-6-fluoroaniline | 90-95 | >98 |
| 4 | Sandmeyer Cyanation | 5-Bromo-2-chloro-6-fluoroaniline | 3-Bromo-6-chloro-2-fluorobenzonitrile | 75-85 | >95 |
| 5 | Hydrolysis | 3-Bromo-6-chloro-2-fluorobenzonitrile | This compound | 85-95 | >99 |
Detailed Experimental Protocols
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Handle all chemicals with care, and consult the Safety Data Sheets (SDS) before use.
Step 1: Synthesis of N-(2-chloro-6-fluorophenyl)acetamide
Materials:
-
2-Chloro-6-fluoroaniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (catalytic amount)
-
Toluene
Procedure:
-
To a stirred solution of 2-chloro-6-fluoroaniline in toluene, add a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, add water to the reaction mixture to quench any unreacted acetic anhydride.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(2-chloro-6-fluorophenyl)acetamide as a solid. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of N-(5-bromo-2-chloro-6-fluorophenyl)acetamide
Materials:
-
N-(2-chloro-6-fluorophenyl)acetamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic acid
Procedure:
-
Dissolve N-(2-chloro-6-fluorophenyl)acetamide in glacial acetic acid.
-
Add N-Bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into a large volume of cold water.
-
The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water to remove acetic acid and succinimide.
-
Dry the solid under vacuum to yield N-(5-bromo-2-chloro-6-fluorophenyl)acetamide.
Step 3: Synthesis of 5-Bromo-2-chloro-6-fluoroaniline
Materials:
-
N-(5-bromo-2-chloro-6-fluorophenyl)acetamide (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
Suspend N-(5-bromo-2-chloro-6-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain 5-Bromo-2-chloro-6-fluoroaniline.
Step 4: Synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile (Sandmeyer Reaction)
Materials:
-
5-Bromo-2-chloro-6-fluoroaniline (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Hydrobromic acid (48%)
-
Copper(I) cyanide (1.2 eq)
-
Sodium cyanide (if necessary)
Procedure:
-
Diazotization:
-
Suspend 5-Bromo-2-chloro-6-fluoroaniline in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide (if needed to aid dissolution). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 3-Bromo-6-chloro-2-fluorobenzonitrile.
-
Step 5: Synthesis of this compound
Materials:
-
3-Bromo-6-chloro-2-fluorobenzonitrile (1.0 eq)
-
Sulfuric acid (concentrated)
-
Water
Procedure:
-
Carefully add the crude 3-Bromo-6-chloro-2-fluorobenzonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
-
Dry the final product under vacuum.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the multi-step synthesis of this compound.
Caption: Synthetic route for this compound.
Application Notes and Protocols: 3-Bromo-6-chloro-2-fluorobenzoic Acid as a Key Intermediate in the Synthesis of Lifirafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-Bromo-6-chloro-2-fluorobenzoic acid as a crucial intermediate in the synthesis of Lifirafenib (BGB-283), a potent inhibitor of RAF and EGFR kinases. This document details the significance of Lifirafenib in cancer therapy, its mechanism of action, and provides a proposed synthetic protocol for its preparation.
Introduction to Lifirafenib
Lifirafenib is an investigational dual inhibitor of the serine/threonine-protein kinase B-Raf and the epidermal growth factor receptor (EGFR).[1] It has shown potential antineoplastic activity by selectively binding to and inhibiting the activity of BRAF, including certain mutated forms, and EGFR.[1] This dual inhibition prevents both BRAF- and EGFR-mediated signaling, thereby inhibiting the proliferation of tumor cells that harbor a mutated BRAF gene or overexpress EGFR.[1] Furthermore, Lifirafenib has demonstrated activity against mutant forms of KRAS and NRAS proteins.[1] Lifirafenib targets the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers.[2]
This compound: A Key Building Block
This compound is a halogenated aromatic carboxylic acid that serves as a versatile starting material in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups, provides multiple reactive sites for various chemical transformations, making it an ideal precursor for the elaboration of the core structure of Lifirafenib.
Quantitative Data
The following table summarizes the inhibitory activity of Lifirafenib against key kinases.
| Kinase Target | IC50 (nM) |
| B-RAF V600E | 23 |
| B-RAF (wild-type) | 69 |
| C-RAF | 6.5 |
| EGFR | 29 |
| EGFR T790M/L858R | 495 |
| VEGFR1 | 25 |
| VEGFR2 | 14 |
| VEGFR3 | 58 |
Data sourced from preclinical studies.
Signaling Pathways Targeted by Lifirafenib
Lifirafenib's therapeutic potential stems from its ability to inhibit key nodes in cancer-driving signaling pathways. The diagrams below illustrate the points of intervention of Lifirafenib in the RAS-RAF-MEK-ERK and EGFR signaling cascades.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-chloro-2-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-6-chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the ortho-lithiation of 1-Bromo-4-chloro-2-fluorobenzene followed by carboxylation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient organolithium reagent (e.g., n-BuLi, LDA). | Use freshly titrated n-butyllithium or freshly prepared LDA. Ensure the reaction is conducted under strictly anhydrous conditions, as organolithium reagents are highly sensitive to moisture. Consider increasing the molar equivalent of the organolithium reagent. |
| Low reaction temperature leading to incomplete lithiation. | While low temperatures are necessary to control selectivity, ensure the temperature is maintained at the optimal level for the specific organolithium reagent used (e.g., -78°C for n-BuLi). | |
| Inefficient carboxylation. | Use a large excess of freshly crushed dry ice (solid CO₂). Ensure the organolithium intermediate is added to the dry ice, not the other way around, to maintain an excess of CO₂ and minimize side reactions. | |
| Formation of Multiple Products (Isomers) | Incorrect regioselectivity during lithiation. | The fluorine atom is a powerful ortho-directing group in lithiation reactions. Ensure the reaction temperature is kept sufficiently low (-78°C) to favor deprotonation at the position ortho to the fluorine. Using a bulky lithium amide base like lithium diisopropylamide (LDA) can sometimes improve regioselectivity. |
| Halogen-metal exchange. | While less common with fluorine, bromine-lithium exchange can occur. Maintain a very low reaction temperature and short reaction times to minimize this side reaction. | |
| Presence of Starting Material in Final Product | Incomplete lithiation or carboxylation. | Increase the reaction time for the lithiation step or allow the reaction to warm slightly (e.g., to -60°C) for a short period before carboxylation. Ensure efficient quenching with CO₂. |
| Inefficient work-up. | During the acidic work-up, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate and precipitate the benzoic acid. | |
| Difficulty in Product Purification | Presence of non-acidic byproducts. | Wash the crude product with a non-polar organic solvent (e.g., hexanes) to remove non-acidic impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective for final purification. |
| Oily or sticky product. | The product may require thorough drying under high vacuum to remove residual solvents. If an oil persists, consider trituration with a non-polar solvent to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method is the directed ortho-metalation (DoM) of 1-bromo-4-chloro-2-fluorobenzene. This involves deprotonation at the position ortho to the fluorine atom using a strong organolithium base, followed by quenching the resulting aryllithium species with carbon dioxide (dry ice) to form the carboxylic acid.
Q2: Why is a low temperature, such as -78°C, critical for this reaction?
A2: Low temperatures are crucial for several reasons. They prevent the decomposition of the organolithium intermediates and minimize side reactions such as halogen-metal exchange and the formation of benzyne intermediates.[1] Maintaining a low temperature also ensures high regioselectivity in the deprotonation step, favoring the formation of the desired product.
Q3: What are some common side products in this synthesis?
A3: Potential side products can include isomers formed from lithiation at other positions on the aromatic ring, though this is minimized by the directing effect of the fluorine atom. Biphenyls can also form from the coupling of the aryllithium intermediate with the starting aryl halide.[1] Additionally, if the aryllithium intermediate reacts with the newly formed carboxylate before work-up, a ketone byproduct can be generated.
Q4: How can I improve the yield of the carboxylation step?
A4: To maximize the yield of the carboxylation, it is essential to use a large excess of high-purity, freshly crushed dry ice. The aryllithium solution should be added slowly to a vigorously stirred slurry of dry ice in an appropriate solvent (like THF). This "inverse addition" ensures that the aryllithium reagent is always in the presence of an excess of carbon dioxide, which minimizes the formation of ketone byproducts.[1]
Q5: What is the best method for purifying the final product?
A5: The most common and effective purification method is recrystallization. A solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Mixtures of ethanol and water or toluene are often suitable. For removing non-acidic impurities, washing the crude product with a non-polar solvent prior to recrystallization can be beneficial.
Experimental Protocols
Synthesis of this compound via Ortho-Lithiation
This protocol describes a general procedure for the synthesis of this compound from 1-bromo-4-chloro-2-fluorobenzene.
Materials:
-
1-Bromo-4-chloro-2-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Initial Solution: Dissolve 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70°C.
-
Stirring: Stir the reaction mixture at -78°C for 1-2 hours.
-
Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Slowly transfer the aryllithium solution to the dry ice slurry via a cannula while stirring vigorously.
-
Warming: Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction with water. Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the product with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Bromo-4-chloro-2-fluorobenzene | C₆H₃BrClF | 209.44 |
| n-Butyllithium | C₄H₉Li | 64.06 |
| Carbon Dioxide | CO₂ | 44.01 |
| This compound | C₇H₃BrClFO₂ | 253.45 |
Table 2: Typical Reaction Conditions and Expected Yields (Illustrative)
| Parameter | Condition | Expected Yield Range |
| Starting Material | 1-Bromo-4-chloro-2-fluorobenzene | N/A |
| Base | n-Butyllithium (1.1 eq) | N/A |
| Solvent | Anhydrous THF | N/A |
| Lithiation Temperature | -78°C | N/A |
| Lithiation Time | 1-2 hours | N/A |
| Carboxylation | Excess Dry Ice | 70-85% |
| Purification Method | Recrystallization | N/A |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3-Bromo-6-chloro-2-fluorobenzoic acid
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-6-chloro-2-fluorobenzoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route and may include starting materials, reagents, and side-products. Potential impurities could be isomers formed during halogenation, unreacted precursors, or dehalogenated byproducts. The specific impurities will depend on the synthetic method used.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[1][2][3] For highly impure samples or to separate close-boiling isomers, column chromatography may be necessary.[1][4]
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to identify the optimal solvent or solvent system.
Q4: My purified product is still colored. How can I decolorize it?
A4: Colored impurities can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal before filtration. However, use charcoal sparingly as it can also adsorb some of your desired product.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined by several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Low Purity After Recrystallization | Improper solvent choice, leading to co-crystallization of impurities. | - Re-evaluate the recrystallization solvent. A different solvent or a mixed solvent system may provide better selectivity. - Perform a second recrystallization. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the impure compound. The solution is too concentrated. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure the solution is not supersaturated before cooling. Add a little more hot solvent to ensure everything is fully dissolved. - Allow the solution to cool more slowly.[7] |
| No Crystals Form Upon Cooling | The solution is not saturated. Too much solvent was used. | - Evaporate some of the solvent to increase the concentration. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7][8] - Cool the solution in an ice bath to further decrease solubility. |
| Poor Recovery of Purified Product | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.[5] - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization. - Cool the filtrate in an ice bath to maximize crystal precipitation before filtration. |
Data Presentation
The following table summarizes hypothetical data from purification experiments to illustrate the effectiveness of different methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Appearance |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 80 | White crystalline solid |
| Recrystallization (Toluene) | 85 | 97.2 | 75 | Off-white powder |
| Column Chromatography | 70 | 99.5 | 65 | White crystalline solid |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen hot recrystallization solvent portion-wise with gentle heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and then heat it to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: For acidic compounds like this, silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation of the desired compound from its impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A typical workflow for the purification of this compound by recrystallization.
References
- 1. byjus.com [byjus.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 4. varsitytutors.com [varsitytutors.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scribd.com [scribd.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Bromination of 2-Chloro-6-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-chloro-6-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the electrophilic bromination of 2-chloro-6-fluorobenzoic acid?
The major product expected from the electrophilic bromination of 2-chloro-6-fluorobenzoic acid is 4-bromo-2-chloro-6-fluorobenzoic acid . This is due to the directing effects of the substituents on the aromatic ring. The carboxylic acid group (-COOH) is a meta-director, while the chloro (-Cl) and fluoro (-F) groups are ortho-, para-directors. The positions ortho and para to the halogens are C3, C5, and C4. The position meta to the carboxylic acid is C4 and C6. The directing effects of the fluoro and chloro groups reinforce substitution at the C4 position, which is also a meta position to the deactivating carboxyl group.
Q2: What are the common side reactions observed during the bromination of 2-chloro-6-fluorobenzoic acid?
Common side reactions include the formation of other constitutional isomers, over-bromination, and decarboxylative bromination.
-
Isomer Formation: Due to the competing directing effects of the substituents, other isomers such as 3-bromo-2-chloro-6-fluorobenzoic acid and 5-bromo-2-chloro-6-fluorobenzoic acid can be formed.
-
Over-bromination: Introduction of a second bromine atom to the ring can occur, leading to dibrominated products.
-
Decarboxylative Bromination: Under certain conditions, particularly with heat or specific catalysts, the carboxylic acid group can be replaced by a bromine atom, yielding brominated halo-benzenes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-bromo isomer | 1. Suboptimal reaction temperature: Incorrect temperature can favor the formation of undesired isomers or lead to incomplete reaction. 2. Inappropriate brominating agent or catalyst: The choice of brominating agent (e.g., Br₂, NBS) and catalyst (e.g., FeBr₃, H₂SO₄) significantly impacts regioselectivity. 3. Incorrect stoichiometry: An excess or deficit of the brominating agent can lead to incomplete reaction or the formation of polybrominated byproducts. | 1. Optimize the reaction temperature. Start with lower temperatures (e.g., 0-25 °C) and gradually increase if the reaction is too slow. 2. For electrophilic aromatic bromination, a common system is Br₂ with a Lewis acid catalyst like FeBr₃. The use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can also be effective.[1] 3. Use a slight excess (e.g., 1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material. |
| High percentage of undesired isomers | 1. Reaction conditions favoring kinetic control: Higher temperatures might lead to a less selective reaction. 2. Steric hindrance: The substituents at positions 2 and 6 can influence the accessibility of adjacent positions to the electrophile. | 1. Conduct the reaction at a lower temperature to favor the thermodynamically more stable product. 2. The choice of solvent can influence isomer distribution. Experiment with different solvents (e.g., halogenated solvents, sulfuric acid). |
| Formation of polybrominated byproducts | 1. Excess of brominating agent: Using too much of the brominating agent is the most common cause. 2. Prolonged reaction time: Leaving the reaction for an extended period after the starting material is consumed can lead to further bromination of the desired product. | 1. Carefully control the stoichiometry of the brominating agent. 2. Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed. |
| Presence of decarboxylated byproducts | 1. High reaction temperatures: Decarboxylation is often promoted by heat. 2. Presence of certain catalysts: Some transition metal catalysts can facilitate decarboxylation. | 1. Maintain a lower reaction temperature throughout the experiment. 2. Avoid catalysts known to promote decarboxylation unless this is the desired outcome. For standard electrophilic bromination, a Lewis acid is generally sufficient. |
| Incomplete reaction | 1. Insufficient amount of brominating agent or catalyst. 2. Low reaction temperature or short reaction time. 3. Deactivation of the catalyst by moisture. | 1. Ensure the correct stoichiometry of all reagents. 2. Increase the reaction temperature or extend the reaction time while monitoring for side product formation. 3. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Electrophilic Bromination:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr gas, dissolve 2-chloro-6-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or concentrated sulfuric acid).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., iron powder or anhydrous FeBr₃).
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in the same solvent from the dropping funnel.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected products and byproducts of the bromination of 2-chloro-6-fluorobenzoic acid. Please note that the exact yields and ratios will depend on the specific reaction conditions.
| Compound | Structure | Expected Yield | Notes |
| Starting Material | 2-Chloro-6-fluorobenzoic acid | - | |
| Major Product | 4-Bromo-2-chloro-6-fluorobenzoic acid | Major | The thermodynamically favored product. |
| Side Product | 3-Bromo-2-chloro-6-fluorobenzoic acid | Minor | Formation is sterically hindered. |
| Side Product | 5-Bromo-2-chloro-6-fluorobenzoic acid | Minor | Formation is possible due to the ortho-directing effect of the chloro group. |
| Side Product | Dibromo-2-chloro-6-fluorobenzoic acid | Trace/Minor | Can form with excess brominating agent. |
| Side Product | Bromo-chloro-fluorobenzene | Trace/Minor | Result of decarboxylative bromination. |
Visualizations
Reaction Pathway
Caption: Main reaction and potential side reactions in the bromination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
Overcoming low reactivity in Suzuki coupling of 3-Bromo-6-chloro-2-fluorobenzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low reactivity in the Suzuki-Miyaura coupling of 3-Bromo-6-chloro-2-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: The low reactivity of this compound stems from a combination of electronic and steric factors:
-
Electronic Effects: The presence of three electron-withdrawing groups (chlorine, fluorine, and carboxylic acid) on the aromatic ring decreases the electron density at the carbon-bromine bond. This makes the aryl bromide less susceptible to oxidative addition to the palladium(0) catalyst, which is a critical step in the catalytic cycle.[1]
-
Steric Hindrance: The ortho-fluoro and ortho-chloro substituents create significant steric bulk around the reactive C-Br bond. This can physically impede the approach of the bulky palladium catalyst, further slowing down the oxidative addition step.
Q2: My reaction shows no or very low conversion of the starting material. What are the most critical parameters to investigate?
A2: For low-to-no conversion, focus on the following three critical areas:
-
Catalyst System (Palladium Precursor & Ligand): This is the most crucial factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. You will likely need a more active catalyst system.
-
Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The basicity and solubility of the chosen base can significantly impact the reaction rate.
-
Reaction Temperature: Given the substrate's low reactivity, higher temperatures are generally required to overcome the activation energy barrier for oxidative addition.
Q3: What are the most common side reactions, and how can I minimize them?
A3: The most prevalent side reactions with this substrate are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on your coupling partner. It is often exacerbated by high temperatures and the presence of water. To minimize it, you can try using a milder base, ensuring your reaction is run under anhydrous conditions if possible, or using a more stable boronic ester (e.g., pinacol ester).
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is another common issue, often promoted by the presence of oxygen.[2] Rigorous degassing of solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) are essential for prevention. Using a Pd(0) source like Pd₂(dba)₃ can also help.
-
Dehalogenation: The replacement of the bromine atom on your starting material with a hydrogen atom can also occur. This is often caused by impurities or side reactions with the solvent or base. Using high-purity reagents and solvents is crucial.
Q4: Which palladium catalysts and ligands are recommended for this type of sterically hindered and electron-deficient aryl bromide?
A4: For challenging substrates like this compound, highly active catalyst systems are necessary. Consider using modern, bulky, and electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active monoligated Pd(0) species, which is more effective at oxidative addition with hindered substrates.
| Catalyst System Component | Recommended Options | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are activated in situ with the appropriate ligand. |
| Ligands | Buchwald Ligands: SPhos, XPhos, RuPhos | These are bulky, electron-rich monophosphine ligands known to be highly effective for coupling sterically hindered and electron-poor aryl halides.[3] |
| Other Phosphines: PCy₃, P(t-Bu)₃ | These are also bulky and electron-donating phosphines that have shown success with challenging substrates.[4] | |
| N-Heterocyclic Carbenes (NHCs): IPr, SImes | NHCs are strong sigma-donors and can be very effective ligands for Suzuki couplings of unreactive aryl chlorides and bromides. |
Q5: What are the best choices for bases and solvents?
A5: The optimal base and solvent are often interdependent. For this substrate, stronger, non-nucleophilic bases are generally preferred. Aprotic polar solvents are good starting points.
| Parameter | Recommended Options | Considerations |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings.[5] Due to the acidic proton of the carboxylic acid, at least 3 equivalents of base will be necessary. |
| Solvent | 1,4-Dioxane, Toluene, 2-MeTHF, DMF | These aprotic solvents are commonly used for Suzuki couplings at elevated temperatures. Often, a mixture with water (e.g., Dioxane/H₂O) is used to aid in dissolving the base and the boronate salt.[6] |
Experimental Protocols
The following protocols are suggested starting points for the Suzuki coupling of this compound. Optimization will likely be necessary for each specific boronic acid partner.
Protocol 1: General Procedure using a Buchwald Ligand
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane/H₂O (5:1, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the carboxylic acid and extract the product into the organic layer.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
Simplified Suzuki Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Amide Coupling with 3-Bromo-6-chloro-2-fluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amide coupling reactions involving 3-Bromo-6-chloro-2-fluorobenzoic acid. Due to the electron-deficient nature and steric hindrance of this substrate, specific challenges and side reactions may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming an amide bond with this compound?
The primary challenges stem from the electronic properties and substitution pattern of the benzoic acid derivative. The presence of three electron-withdrawing halogen atoms (Br, Cl, F) deactivates the carboxyl group, making it less reactive. This can lead to sluggish or incomplete reactions. Furthermore, steric hindrance from the substituents ortho to the carboxylic acid can impede the approach of the amine.
Q2: What are the most common byproducts observed in these coupling reactions?
The formation of byproducts is highly dependent on the coupling reagent used. Two common classes of byproducts are:
-
N-acylurea: When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct. This side reaction is more prevalent in polar aprotic solvents. The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) can minimize this by forming a more stable active ester.[1][2]
-
Guanidinium Byproduct: With uronium or aminium-based reagents such as HATU or HBTU, a side reaction can occur where the coupling reagent reacts directly with the amine, forming a guanidinium byproduct.[3] This is more likely if the activation of the carboxylic acid is slow.
Q3: How can I minimize byproduct formation?
Several strategies can be employed to minimize the formation of unwanted side products:
-
Pre-activation: Activate the this compound with the coupling reagent and a base for a short period (e.g., 5-15 minutes) before adding the amine. This can reduce the chance of the coupling reagent reacting directly with the amine.[2]
-
Use of Additives: When using carbodiimides, the inclusion of HOBt or N-hydroxysuccinimide (NHS) is highly recommended to form a more stable activated ester, which is less prone to rearranging into an N-acylurea.[1][2]
-
Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and lower yields.[2]
-
Choice of Base: Use a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acids formed during the reaction without competing with the desired amine nucleophile.[2]
Q4: Which coupling reagents are recommended for this type of challenging substrate?
For sterically hindered and electron-deficient carboxylic acids, more powerful coupling reagents are often necessary. While common reagents like EDC/HOBt can be effective, uronium/aminium salts such as HATU, HBTU, or phosphonium salts like PyBOP are generally more efficient and lead to faster reactions with higher yields.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more potent coupling reagent (e.g., HATU, PyBOP). Increase the reaction temperature. Ensure all reagents are fresh and anhydrous. |
| Deactivation of the amine (protonation). | Use a non-nucleophilic base (e.g., DIPEA) to scavenge protons. | |
| Steric hindrance. | Increase reaction time and/or temperature. Consider a less sterically hindered amine if possible. | |
| Formation of N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate (with carbodiimide reagents). | Add HOBt or NHS to the reaction mixture.[1][2] Use a less polar solvent if compatible. |
| Formation of Guanidinium Byproduct | Coupling reagent reacting directly with the amine (with uronium/aminium reagents). | Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[2] |
| Difficulty in Product Purification | Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC). | Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) for easier removal during aqueous workup.[2] For DCC, the urea byproduct can often be removed by filtration. |
| Reaction Stalls or is Sluggish | Low reactivity of the electron-deficient carboxylic acid. | Increase the reaction temperature. Use a more powerful coupling reagent. Ensure the absence of water. |
Experimental Protocols
Below are generalized experimental protocols for amide coupling with this compound using two common coupling systems. Note: These are starting points and may require optimization for specific amines.
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF, DCM), add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Add the coupling reagent HATU (1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in an anhydrous solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Reaction pathways leading to desired amide and common byproducts.
References
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-6-chloro-2-fluorobenzoic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the effective removal of palladium catalysts from reactions involving 3-Bromo-6-chloro-2-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing palladium from reactions involving this compound?
The main challenge stems from the structure of this compound. The carboxylic acid group can act as a coordinating ligand, forming stable complexes with palladium. This can make the palladium less accessible to standard removal techniques and may require more specialized approaches compared to non-coordinating substrates.
Q2: What are the most effective methods for removing residual palladium from reactions with this compound?
The most common and effective methods for palladium removal in pharmaceutical synthesis include:
-
Adsorption using Scavengers: This is a widely used technique employing solid-supported materials with a high affinity for palladium.[1] These scavengers are typically silica or polymer-based and are functionalized with groups like thiols, amines, or dimercaptotriazine (DMT).[2]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can remove various palladium species. However, its non-specific nature can sometimes lead to the loss of the desired product.
-
Crystallization: Purifying the final product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor. The efficiency of this method can be enhanced by using additives that increase the solubility of palladium species.[1]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[3]
-
Filtration: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as a solid.
Q3: How do I choose the most suitable palladium removal method for my specific reaction?
The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential for co-precipitation or adsorption with the palladium removal agent.
-
The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.
-
The required purity level: Pharmaceutical applications have stringent limits on residual metals, often requiring a combination of methods to achieve the desired purity.[4]
-
Cost and scalability: For larger-scale synthesis, the cost and ease of handling the chosen method are critical considerations.
A decision-making workflow can help in selecting the optimal method.
Q4: Can the carboxylic acid group of my molecule interfere with the scavenging process?
Yes, the carboxylate group can compete with the scavenger for binding to the palladium center. This can reduce the efficiency of the scavenger. It may be necessary to screen different types of scavengers or adjust the reaction conditions (e.g., pH, solvent) to optimize palladium removal.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts from this compound reactions and provides step-by-step solutions.
Issue 1: Incomplete Palladium Removal After Scavenging
-
Possible Cause: The chosen scavenger has a low affinity for the specific palladium species in your reaction mixture. The carboxylic acid group on your molecule might be outcompeting the scavenger.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol-based, amine-based, DMT-based) to identify the most effective one.
-
Optimize Scavenging Conditions: Increase the reaction time and/or temperature to improve the kinetics of palladium binding to the scavenger.
-
Adjust the Solvent: The polarity of the solvent can influence the scavenger's efficiency. Experiment with different solvents in which your product is soluble.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step might convert the palladium into a more easily scavenged species.
-
Issue 2: Significant Loss of Product During Palladium Removal
-
Possible Cause: The product is adsorbing to the scavenger or activated carbon.
-
Troubleshooting Steps:
-
Reduce the Amount of Adsorbent: Use the minimum effective amount of scavenger or activated carbon to minimize product loss.
-
Wash the Adsorbent: After filtration, wash the scavenger or carbon cake with a fresh portion of the solvent to recover any adsorbed product.
-
Change the Scavenger: Some scavengers may have a higher affinity for your product than others. Try a different type of scavenger.
-
Switch to an Alternative Method: If product loss remains high, consider crystallization or extraction as alternative purification methods.[1]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variations in the reaction work-up are leading to different palladium species at the end of each reaction.
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure a consistent work-up protocol before the palladium removal step to minimize variability.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium oxidation states and ligand environments.
-
Analyze Palladium Species: If possible, analyze the palladium species present before scavenging to better understand the variability.
-
Data Presentation
The following tables summarize the efficiency of different palladium removal methods based on literature data. Note that the efficiency can be highly dependent on the specific reaction conditions and the nature of the product.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Functional Group | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Key Advantages | Potential Disadvantages |
| Silica-Based | Thiol | 500 - 2000 | < 10 - 50 | High selectivity, good for various Pd species. | Can be more expensive than other options. |
| Polymer-Based (e.g., Polystyrene) | Dimercaptotriazine (DMT) | 330 | 10 - 30 | High capacity, effective in polar aprotic solvents.[2] | May require longer reaction times. |
| Activated Carbon | N/A (Adsorption) | 100 - 1000 | < 20 - 100 | Cost-effective, removes a broad range of impurities. | Can lead to product loss due to non-specific adsorption.[2] |
Table 2: Effect of Scavenging Conditions on a Suzuki Coupling Product
| Scavenger | Solvent | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) |
| MP-TMT (0.2 wt) | DMF | Room Temp | 16 | 330 | ~10-30 |
| TMT (20 mol%) + Activated Charcoal (0.2 wt) | DCM | 20 | 2 | 2239 | 20 |
Data adapted from a case study by Merck on a c-Met kinase inhibitor synthesis.[2]
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Dissolution: After the initial reaction work-up, dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Toluene) at a concentration of approximately 10-20 mL of solvent per gram of crude product.
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium levels.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: A generalized experimental workflow for palladium catalyst removal.
References
Technical Support Center: Optimizing Esterification of 3-Bromo-6-chloro-2-fluorobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the esterification of 3-Bromo-6-chloro-2-fluorobenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the esterification of this compound, a sterically hindered and electron-deficient substrate.
Question: Why is my esterification reaction showing low to no conversion?
Answer: Low conversion in the esterification of this substituted benzoic acid can be attributed to several factors, primarily related to its structure and the reversible nature of the Fischer-Speier esterification.
-
Steric Hindrance: The presence of substituents at both ortho positions (bromo and fluoro groups) to the carboxylic acid significantly hinders the approach of the alcohol to the carbonyl carbon. This steric hindrance slows down the reaction rate.
-
Electronic Effects: The electron-withdrawing nature of the halogen substituents deactivates the carbonyl group, making it less electrophilic and less reactive towards nucleophilic attack by the alcohol.
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[1]
Troubleshooting Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently forcing reaction conditions. | Increase reaction temperature and prolong the reaction time. Monitor progress by TLC or GC/LC-MS. |
| Equilibrium not shifted towards products. | Use a large excess of the alcohol (it can often serve as the solvent).[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. | |
| Catalyst inefficiency or deactivation. | Ensure the acid catalyst (e.g., H₂SO₄) is fresh and anhydrous. For microwave-assisted synthesis, adding the catalyst at intervals can overcome deactivation.[2][3] | |
| Steric hindrance limiting reactivity. | Consider an alternative esterification method that is less sensitive to steric hindrance, such as Williamson ether synthesis-like alkylation using an alkyl halide and a base (e.g., potassium carbonate). |
Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer: Side reactions in the esterification of polyhalogenated aromatic compounds can lead to impurities that complicate purification.
-
Potential Side Reactions: While specific side reactions for this molecule are not extensively documented, general side reactions in Fischer esterification can include dehydration of the alcohol (especially with tertiary alcohols) and ether formation from the alcohol. Under harsh conditions, there is a remote possibility of nucleophilic aromatic substitution, although this is unlikely under standard esterification conditions. More likely are impurities arising from the starting material or incomplete reaction.
Troubleshooting Solutions:
| Problem | Potential Cause | Recommended Solution |
| Byproduct Formation | High reaction temperatures leading to decomposition or side reactions. | Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize byproduct formation. |
| Presence of impurities in the starting material. | Ensure the purity of the this compound before starting the reaction. Recrystallization may be necessary. | |
| Reaction with the solvent. | If using a solvent other than the reactant alcohol, ensure it is inert under the reaction conditions. |
Question: How can I effectively purify the final ester product?
Answer: The purification of the halogenated ester product requires methods that can separate it from the unreacted starting material, the alcohol, and any byproducts.
Purification Strategies:
| Purification Method | Description |
| Aqueous Workup | After the reaction, the mixture can be poured into water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer should be washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst. A final wash with brine will help to remove residual water.[4] |
| Distillation | If the ester is volatile and thermally stable, distillation under reduced pressure can be an effective purification method. |
| Column Chromatography | For non-volatile esters or to remove close-eluting impurities, column chromatography on silica gel is recommended. A typical eluent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.[5] |
| Recrystallization | If the ester is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product. The choice of solvent will depend on the solubility of the ester at different temperatures.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the esterification of this compound?
A1: For Fischer-Speier esterification, strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. For sterically hindered substrates like this, alternative methods may be more effective. A combination of a base like potassium carbonate (K₂CO₃) with an alkylating agent such as methyl iodide or ethyl iodide in a polar aprotic solvent like DMF can provide good yields.
Q2: What are typical reaction times and temperatures for this esterification?
A2: Due to steric hindrance, expect longer reaction times and higher temperatures compared to the esterification of simple benzoic acids. For Fischer esterification, refluxing in the corresponding alcohol for several hours (e.g., 8-24 hours) is a common starting point. Microwave-assisted synthesis can significantly reduce reaction times, often to under an hour, at temperatures ranging from 110-150°C.[2][3]
Q3: Is it possible to synthesize different esters (e.g., methyl, ethyl, propyl) of this compound?
A3: Yes, by varying the alcohol used in the esterification, different esters can be synthesized. Primary alcohols (methanol, ethanol, propanol) are generally more reactive than secondary alcohols, and tertiary alcohols are often unsuitable for Fischer esterification due to competing elimination reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Data Presentation
The following tables summarize representative reaction conditions and yields for the esterification of substituted benzoic acids, which can be used as a starting point for optimizing the esterification of this compound.
Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids
| Method | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 8 - 24 | 70 - 90 |
| Fischer Esterification | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 8 - 24 | 70 - 90 |
| Microwave-Assisted | Ethanol | H₂SO₄ (catalytic) | Ethanol | 130 - 150 | 0.25 - 1 | 75 - 95[2][3] |
| Alkylation | Methyl Iodide | K₂CO₃ | DMF | Room Temp - 50 | 2 - 6 | >90 |
| Alkylation | Ethyl Iodide | K₂CO₃ | DMF | Room Temp - 60 | 2 - 8 | >85 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification (Methyl Ester)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 8-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Esterification (Ethyl Ester)
-
Setup: In a microwave reaction vessel, combine this compound (1.0 eq) and anhydrous ethanol (10-20 eq).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid. For improved yields, the catalyst can be added in portions at set intervals (e.g., every 5-10 minutes of irradiation).[2][3]
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 130-150°C for a total irradiation time of 15-60 minutes.
-
Work-up: After cooling, evaporate the ethanol under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Protocol 3: Esterification via Alkylation (Methyl Ester)
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base: Add potassium carbonate (1.5-2.0 eq) to the solution.
-
Alkylating Agent: Add methyl iodide (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) for 2-6 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Troubleshooting decision tree for low yield in esterification.
References
Preventing decomposition of 3-Bromo-6-chloro-2-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Bromo-6-chloro-2-fluorobenzoic acid during their experiments.
Troubleshooting Guide
Unexpected experimental results or observations of product degradation can be a significant concern. This guide provides a systematic approach to identifying and resolving potential decomposition issues with this compound.
Problem: Inconsistent results or loss of compound activity.
This could indicate decomposition of your this compound. Follow these steps to troubleshoot the issue:
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it at room temperature.
Q2: What are the potential decomposition pathways for this compound?
A2: While specific studies on this compound are limited, a primary decomposition pathway for halogenated benzoic acids is decarboxylation, which involves the loss of carbon dioxide from the carboxylic acid group. This process can be initiated by heat or light. Another potential degradation pathway is dehalogenation, the removal of one or more halogen atoms.
References
Troubleshooting guide for 3-Bromo-6-chloro-2-fluorobenzoic acid reactions
Welcome to the technical support center for 3-Bromo-6-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a highly functionalized aromatic compound primarily used as a synthetic intermediate in medicinal chemistry and materials science. Its distinct substitution pattern allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups.
Q2: How does the substitution pattern of this compound influence its reactivity?
A2: The electronic and steric environment of the aromatic ring dictates its reactivity. The fluorine and chlorine atoms are electron-withdrawing, which can influence the acidity of the carboxylic acid and the reactivity of the aryl halide bonds. The ortho-fluoro and ortho-chloro substituents create significant steric hindrance around the carboxylic acid and the bromine atom, which can impact reaction rates and require careful optimization of reaction conditions, particularly in coupling reactions.[1]
Q3: What are the most common reactions performed with this compound?
A3: The most common transformations involving this molecule are:
-
Suzuki-Miyaura Coupling: The bromine atom is selectively replaced in this palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond with various boronic acids.
-
Amide Bond Formation: The carboxylic acid group is activated and reacted with a primary or secondary amine to form an amide linkage. This is a crucial reaction in the synthesis of many biologically active compounds.
-
Esterification: The carboxylic acid can be converted to an ester under acidic conditions with an alcohol.
Q4: What are some general safety precautions when handling this compound and its derivatives?
A4: this compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem 1: Low or no product yield.
| Probable Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. |
| Incomplete Dissolution of Reagents | Choose a solvent system that ensures all reactants are fully dissolved at the reaction temperature. A mixture of solvents like dioxane/water or toluene/water is often effective. |
| Poor Quality Boronic Acid | Use fresh, high-quality boronic acid. Some boronic acids can degrade upon storage. |
| Insufficient Degassing | Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[2][3] |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome. |
| Steric Hindrance | The ortho-substituents can slow down the reaction.[3] Consider using a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition step.[3] Increasing the reaction temperature and time may also be necessary. |
Problem 2: Formation of significant side products.
| Side Product | Probable Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure rigorous degassing of all reagents and solvents and maintain a positive pressure of an inert gas.[3] |
| Protodeboronation (Loss of Boronic Acid) | Unstable boronic acid, prolonged reaction times, or presence of moisture. | Use a fresh batch of boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[3] Ensure anhydrous reaction conditions if necessary. |
| Debromination of Starting Material | Inefficient catalytic system or side reactions promoted by the base. | Screen different palladium catalysts and ligands to find a more efficient system for the cross-coupling. A lower reaction temperature might also reduce this side reaction. |
Amide Coupling Reactions
Problem 1: Low or no amide product formation.
| Probable Cause | Recommended Solution | | :--- | :--- | :--- | | Inactive Coupling Reagent | Coupling reagents like EDC and HATU are moisture-sensitive.[4][5] Use fresh, high-purity reagents and store them under anhydrous conditions. | | Formation of a Non-reactive Carboxylate Salt | The acidic proton of the carboxylic acid reacts with the basic amine to form a salt, preventing the desired reaction. | Use a coupling agent to activate the carboxylic acid.[4] | | Insufficient Activation of the Carboxylic Acid | The amount of coupling agent may be insufficient, or the activation time is too short. | Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq).[6] Consider a pre-activation step where the carboxylic acid is stirred with the coupling reagent and base for 15-30 minutes before adding the amine.[6] | | Steric Hindrance | The ortho-substituents can hinder the approach of the amine. | Use a more potent coupling reagent like HATU.[6] Increasing the reaction temperature and time may also be beneficial. |
Problem 2: Formation of N-acylurea byproduct.
| Probable Cause | Recommended Solution | | :--- | :--- | :--- | | Rearrangement of the O-acylisourea intermediate (with carbodiimide coupling agents like EDC) | The activated intermediate is rearranging before reacting with the amine. | Add an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These form a more stable active ester that is less prone to rearrangement.[4] | | Solvent Effects | More polar solvents can sometimes promote the rearrangement. | If compatible with reagent solubility, consider using a less polar solvent like dichloromethane (DCM).[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline; optimization for specific substrates is recommended.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., 4:1 dioxane:water or toluene:ethanol:water) to the flask.
-
Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is a carboxylic acid, the aqueous layer can be acidified to precipitate the product.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[7]
General Protocol for Amide Coupling using HATU
This protocol is a starting point and may require optimization for specific amines.
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1-1.2 eq) to the solution and stir for 15-30 minutes for pre-activation.[6]
-
Amine Addition: Slowly add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for common amide coupling issues.
References
- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 3-Bromo-6-chloro-2-fluorobenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-Bromo-6-chloro-2-fluorobenzamide and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 3-Bromo-6-chloro-2-fluorobenzamide derivative is not dissolving in the hot solvent.
A1: This issue can arise from a few common problems:
-
Insufficient Solvent: You may not have added enough solvent. Continue to add the hot solvent in small portions until the solid dissolves.
-
Inappropriate Solvent Choice: The selected solvent may not be suitable for your compound. Halogenated aromatic amides often require polar solvents or a mixture of solvents.[1][2] Good starting points include ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[2][3] If the compound remains insoluble even with a large volume of hot solvent, it is best to remove the solvent by rotary evaporation and try a different solvent system.[2]
-
Presence of Insoluble Impurities: If a small amount of solid material does not dissolve even after adding a significant amount of hot solvent, these are likely insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.
Q2: No crystals are forming after the solution has cooled.
A2: The absence of crystal formation is a common issue and can often be resolved with the following techniques:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can act as nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound (a seed crystal), adding it to the cooled solution can initiate crystallization.
-
Insufficient Concentration: It's possible that too much solvent was added, and the solution is too dilute for crystals to form.[2] You can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
-
Further Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath to further decrease the solubility of your compound.[2]
Q3: My compound is "oiling out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too concentrated or cooling too rapidly.[2][3] To address this:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly dilute the solution.
-
Slow Cooling: Allow the solution to cool more slowly. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling process.
-
Solvent System Modification: Consider using a different solvent or solvent system. Oiling out can sometimes be prevented by using a solvent mixture where the compound has slightly lower solubility.
Q4: The recrystallized product is colored, but the pure compound should be colorless.
A4: Colored impurities can often be removed by using activated charcoal.
-
Decolorization with Charcoal: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: You must perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.[2]
Q5: The recovery yield after recrystallization is very low.
A5: A low yield can be due to several factors:
-
Using too much solvent: This is a common reason for low recovery as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out with the impurities. Ensure the funnel and receiving flask are pre-heated.
-
Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization of Halogenated Benzamide Derivatives
The following table provides a starting point for selecting a suitable solvent system for the recrystallization of 3-Bromo-6-chloro-2-fluorobenzamide derivatives. The optimal solvent or solvent mixture should be determined experimentally for each specific compound.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good initial choice for many benzamides.[1] |
| Isopropanol | Polar | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Ethanol/Water | Polar Mixture | Varies | A common and effective mixture. The water acts as an anti-solvent.[3] |
| Ethyl Acetate/Hexane | Medium/Non-polar Mixture | Varies | Suitable for less polar derivatives. Hexane reduces the solubility.[2] |
| Acetone/Water | Polar Mixture | Varies | Another viable polar mixture for inducing crystallization.[2] |
| Toluene | Non-polar | 111 | May be effective for derivatives with more aromatic character. |
Experimental Protocols
Protocol 1: General Procedure for the Recrystallization of 3-Bromo-6-chloro-2-fluorobenzamide Derivatives
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents from Table 1 to identify a suitable candidate. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 3-Bromo-6-chloro-2-fluorobenzamide derivative in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, or transfer them to a watch glass to air dry or dry in a desiccator.
Mandatory Visualization
Caption: A general workflow for the purification of a solid compound by recrystallization.
References
Technical Support Center: LC-MS Analysis of 3-Bromo-6-chloro-2-fluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of impurities arising during the synthesis of 3-Bromo-6-chloro-2-fluorobenzoic acid.
I. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
A1: Based on a plausible synthetic route starting from 2-chloro-6-fluorobenzoic acid, potential impurities could include starting materials, intermediates, by-products of incomplete reactions, and degradation products. These may include:
-
Isomeric Impurities: Positional isomers such as 3-Bromo-2-chloro-6-fluorobenzoic acid or other brominated/chlorinated isomers.
-
Starting Material Carryover: Unreacted 2-chloro-6-fluorobenzoic acid.
-
Incompletely Halogenated Species: Compounds lacking either the bromo or chloro group at the desired positions.
-
Over-halogenated Species: Di-brominated or di-chlorinated benzoic acid derivatives.
-
Residual Solvents and Reagents: Traces of solvents (e.g., acetic acid, sulfuric acid) and reagents (e.g., N-bromosuccinimide) used in the synthesis.
Q2: My peak shape for this compound is tailing. What are the common causes?
A2: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase LC. Potential causes include:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanol groups.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and lead to poor peak shape.
-
Column Contamination: Buildup of contaminants on the column can also cause peak tailing.[1]
Q3: I am observing ghost peaks in my chromatogram. What is the likely source?
A3: Ghost peaks can arise from several sources:
-
Carryover: Residual sample from a previous injection may be eluting. This can be due to insufficient cleaning of the autosampler or injection needle.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as ghost peaks.
-
Column Bleed: Degradation of the stationary phase can lead to the elution of compounds that appear as ghost peaks.
Q4: My retention time for the main peak is shifting between injections. What should I check?
A4: Retention time shifts can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of a volatile solvent can lead to shifts in retention time.
-
Fluctuating Flow Rate: Issues with the LC pump, such as leaks or air bubbles, can cause the flow rate to vary.
-
Column Temperature Variations: Inconsistent column temperature can affect retention times.
-
Column Degradation: Over time, the performance of the column can degrade, leading to changes in retention.
Q5: I am having trouble detecting my low-level impurities. How can I improve sensitivity?
A5: To improve the detection of low-level impurities:
-
Optimize MS Parameters: Ensure that the mass spectrometer is properly tuned and that the ionization source parameters (e.g., gas flows, temperatures, and voltages) are optimized for your analyte.
-
Increase Injection Volume: A larger injection volume can increase the signal for your impurities, but be mindful of potential peak shape distortion or column overload.
-
Sample Enrichment: Consider using solid-phase extraction (SPE) to concentrate your sample and remove matrix components that may cause ion suppression.
-
Use a More Sensitive Mass Spectrometer: If available, a higher-resolution and more sensitive mass spectrometer can significantly improve detection limits.
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the LC-MS analysis of this compound and its impurities.
Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Troubleshooting Step |
| All peaks are tailing | Column contamination or blockage | 1. Reverse and flush the column (if permissible by the manufacturer). 2. Clean the column with a strong solvent. 3. Replace the in-line filter and guard column. |
| Only the analyte peak is tailing | Secondary interactions with the stationary phase | 1. Lower the mobile phase pH to ensure the analyte is fully protonated. 2. Use a mobile phase additive like trifluoroacetic acid (TFA) or formic acid. 3. Try a different column with a more inert stationary phase. |
| Peaks are fronting | Column overload | 1. Dilute the sample. 2. Decrease the injection volume. |
| Split peaks | Issue with sample injection or column void | 1. Ensure the injection solvent is compatible with the mobile phase. 2. Check for a void at the head of the column. If a void is present, the column may need to be replaced. |
Guide 2: Unstable Baseline or Ghost Peaks
| Symptom | Possible Cause | Troubleshooting Step |
| Noisy baseline | Contaminated mobile phase or detector issue | 1. Prepare fresh mobile phase with high-purity solvents and additives. 2. Purge the LC system thoroughly. 3. Check for leaks in the system. |
| Ghost peaks appearing at the same retention time in every run | Carryover from the autosampler | 1. Run a blank injection (solvent only) to confirm carryover. 2. Clean the autosampler needle and injection port. 3. Use a stronger wash solvent in the autosampler. |
| Drifting baseline | Inadequate column equilibration or temperature fluctuation | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Check the stability of the column oven temperature. |
Guide 3: Inconsistent Retention Times
| Symptom | Possible Cause | Troubleshooting Step |
| Gradual shift in retention times over a sequence of runs | Column aging or contamination | 1. Monitor system suitability parameters to track column performance. 2. Implement a column cleaning protocol. |
| Sudden, random shifts in retention times | LC pump malfunction or leak | 1. Check for leaks in the pump and connections. 2. Degas the mobile phase to remove air bubbles. 3. Check the pump seals for wear. |
| All peaks elute earlier or later than expected | Incorrect mobile phase composition or flow rate | 1. Verify the mobile phase preparation and composition. 2. Check the pump flow rate for accuracy. |
III. Experimental Protocols
A. Plausible Synthesis of this compound
A potential synthetic route for this compound involves the bromination of 2-chloro-6-fluorobenzoic acid.
Reaction:
Caption: Experimental workflow for LC-MS analysis.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
Validation & Comparative
Comparative Analysis of Predicted 13C NMR Spectral Data for 3-Bromo-6-chloro-2-fluorobenzoic acid
This guide provides a detailed comparative analysis of the predicted 13C NMR spectral assignments for 3-Bromo-6-chloro-2-fluorobenzoic acid. Due to the absence of direct experimental data in the public domain for this specific molecule, this report leverages established principles of substituent chemical shift (SCS) effects and data from analogous compounds to provide a robust prediction. This information is intended for researchers, scientists, and professionals in drug development to aid in spectral interpretation and structural verification.
Predicted 13C NMR Chemical Shifts
The chemical shifts for the aromatic carbons of this compound have been estimated using the principle of substituent additivity. This widely recognized method assumes that the effect of each substituent on the chemical shift of a particular carbon is independent of the other substituents present. The predicted values are benchmarked against the known 13C NMR chemical shift of benzene (128.5 ppm).
The predicted chemical shifts are presented in Table 1. These values are calculated based on the additive effects of the bromo, chloro, fluoro, and carboxylic acid groups on the aromatic ring. For comparison, experimental data for related halogenated benzoic acids are provided in Table 2.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | ~130-135 |
| C-2 | ~155-160 (¹JC-F) |
| C-3 | ~115-120 |
| C-4 | ~135-140 |
| C-5 | ~125-130 |
| C-6 | ~130-135 |
| -COOH | ~165-170 |
Note: The chemical shift for C-2 will appear as a doublet due to one-bond coupling with the fluorine atom.
Table 2: Experimental 13C NMR Chemical Shift Data for Related Compounds
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -COOH (ppm) |
| Benzoic Acid[1] | 130.2 | 128.4 | 129.5 | 133.0 | 129.5 | 128.4 | 172.5 |
| 2-Fluorobenzoic Acid[2] | 118.9 (d) | 162.1 (d) | 117.2 (d) | 133.2 | 124.6 (d) | 131.5 | 165.7 (d) |
| 3-Fluorobenzoic Acid[3][4] | 132.5 (d) | 115.5 (d) | 163.0 (d) | 120.9 (d) | 130.5 (d) | 125.0 | 166.8 |
| 2-Chlorobenzoic Acid[5] | 131.6 | 132.5 | 126.8 | 131.6 | 129.9 | 134.8 | 171.1 |
| 3-Chlorobenzoic Acid[5] | 133.8 | 129.3 | 133.4 | 131.3 | 133.2 | 128.4 | 166.5 |
| 2-Bromobenzoic Acid | 122.9 | 134.4 | 127.5 | 132.8 | 131.1 | 133.3 | 170.2 |
| 3-Bromobenzoic Acid | 132.3 | 132.4 | 122.6 | 135.5 | 130.1 | 128.5 | 166.7 |
(d) indicates a doublet due to C-F coupling.
The substituent effects on 13C NMR chemical shifts are complex and arise from a combination of inductive and resonance effects. Halogens generally exhibit a deshielding (downfield shift) effect on the directly attached (ipso) carbon, with the effect decreasing with increasing distance (ortho, meta, para). The magnitude of this effect is influenced by the electronegativity and size of the halogen. The carboxylic acid group is an electron-withdrawing group and generally causes a downfield shift at the ipso-carbon and smaller shifts at the ortho, meta, and para positions.
Experimental Protocols
A standard experimental protocol for acquiring a 13C NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 10-50 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Technique: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or zgdc on Bruker instruments).
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): A sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Perform baseline correction.
-
Visualizations
The following diagrams illustrate the logical workflow for spectral assignment and the influence of substituents on the 13C NMR chemical shifts.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Fluorobenzoic acid(445-29-4) 13C NMR spectrum [chemicalbook.com]
- 3. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-6-chloro-2-fluorobenzoic Acid
The unique combination of bromine, chlorine, and fluorine atoms in 3-Bromo-6-chloro-2-fluorobenzoic acid presents both a challenge and an opportunity for mass spectrometric analysis. The distinct isotopic patterns of bromine and chlorine serve as valuable signatures for identification, while the electronegativity of the halogens can influence ionization efficiency and fragmentation pathways. This guide explores the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound and briefly discusses alternative analytical strategies.
Performance Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on the specific analytical goals, such as the need for high sensitivity, the complexity of the sample matrix, and whether derivatization is a viable option.
| Parameter | LC-MS/MS (ESI-) | GC-MS (EI) (with derivatization) |
| Sensitivity (Predicted) | Low to mid pg/mL | Mid to high pg/mL |
| Mass Accuracy (Predicted) | < 5 ppm (with high-resolution MS) | < 10 ppm (with high-resolution MS) |
| Throughput | High | Moderate |
| Sample Preparation | Simple dilution ("dilute-and-shoot") | Derivatization required (e.g., silylation) |
| Selectivity | High (with MRM) | High (with SIM/extracted ion chromatograms) |
| Primary Ionization | [M-H]⁻ | M⁺ |
| Key Fragmentation (Predicted) | Loss of CO₂, Br, Cl | Loss of CH₃ (from derivative), CO₂, Br, Cl |
Note: The quantitative data presented in this table is predictive and based on the analysis of structurally similar halogenated benzoic acids. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are proposed protocols for the analysis of this compound using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the direct analysis of this compound in various matrices with minimal sample preparation.
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with a 50:50 mixture of methanol and water to prepare calibration standards and quality control samples.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Negative Ion Electrospray Ionization - ESI-):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
-
Precursor Ion (m/z): 250.9 (for [M-H]⁻ with ⁷⁹Br and ³⁵Cl)
-
Product Ions (m/z): 206.9 (loss of CO₂), 171.9 (loss of Br), 215.9 (loss of Cl). The characteristic isotopic patterns of bromine (¹/¹ ratio for M and M+2) and chlorine (³/¹ ratio for M and M+2) should be monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of acidic compounds like this compound typically requires derivatization to increase volatility and improve chromatographic performance.
Sample Preparation (Derivatization):
-
Evaporate a known amount of the sample in a vial to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Mass Spectrometry Conditions (Electron Ionization - EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 50-500.
Visualizing the Workflow and Fragmentation
Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict a typical mass spectrometry workflow and a predicted fragmentation pathway for this compound.
Caption: A generalized workflow for the mass spectrometric analysis of organic compounds.
Caption: Predicted ESI- fragmentation pathway for this compound.
Alternative Analytical Techniques
While mass spectrometry offers unparalleled sensitivity and specificity, other analytical techniques can provide complementary information for the characterization of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique for the quantification of aromatic acids.[1][2] While less sensitive and selective than MS, it can be a cost-effective option for routine analysis, especially for formulations with higher concentrations of the analyte.[3][4]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR can be a powerful tool for structural elucidation and purity assessment.[5][6] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information.[7][8]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): After derivatization, GC-FID can be used for the quantification of this compound. It is a robust and cost-effective technique, although it lacks the specificity of mass spectrometric detection.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Reactivity of 3-Bromo-6-chloro-2-fluorobenzoic Acid and Its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of highly substituted aromatic compounds is paramount for efficient synthetic planning and the development of novel molecular entities. This guide provides a detailed comparison of the predicted reactivity of 3-Bromo-6-chloro-2-fluorobenzoic acid with its structural isomers. The analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by representative experimental protocols for key transformations.
Understanding Substituent Effects on the Benzoic Acid Scaffold
The reactivity of a substituted benzoic acid is intricately governed by the interplay of electronic effects (induction and resonance) and steric hindrance imparted by its substituents. These factors influence the acidity of the carboxylic acid, the susceptibility of the aromatic ring to nucleophilic or electrophilic attack, and the reactivity of the carboxylic acid group itself towards derivatization.
In the case of this compound and its isomers, the presence of three halogen atoms and a carboxylic acid group on the benzene ring leads to a complex reactivity profile. The halogens (F, Cl, Br) are electronegative and exert an electron-withdrawing inductive effect (-I), while also possessing lone pairs that can participate in resonance (+R), albeit weakly for chlorine and bromine. The carboxylic acid group is an electron-withdrawing group (-I and -R).
Acidity Comparison
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate, thereby increasing acidity.
A key phenomenon to consider is the ortho effect , where a substituent at the ortho position to the carboxylic acid group generally increases its acidity, regardless of the substituent's electronic nature.[1][2][3] This is primarily attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring.[3] This twisting, known as steric inhibition of resonance, disrupts the resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion.[4]
Predicted Acidity Trend:
Based on the ortho effect, isomers with a halogen at one or both ortho positions (positions 2 and 6) to the carboxylic acid are predicted to be more acidic than isomers where the ortho positions are unsubstituted. This compound, possessing both a fluorine and a chlorine atom in ortho positions, is expected to be a particularly strong acid among its isomers.
Table 1: Predicted Relative Acidity of Selected Isomers
| Compound | Ortho Substituents | Predicted Relative Acidity |
| This compound | 2-Fluoro, 6-Chloro | Very High |
| 2-Bromo-3-chloro-6-fluorobenzoic acid | 2-Bromo, 6-Fluoro | Very High |
| 4-Bromo-3-chloro-2-fluorobenzoic acid | 2-Fluoro | High |
| 5-Bromo-2-chloro-3-fluorobenzoic acid | 2-Chloro | High |
| 4-Bromo-2-chloro-5-fluorobenzoic acid | 2-Chloro | High |
| 3-Bromo-4-chloro-5-fluorobenzoic acid | None | Lower |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[2][4] The rate of an SNAr reaction is influenced by:
-
Leaving Group Ability: The general trend for halogens as leaving groups in SNAr is F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon atom more electrophilic.[5]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction.[4][6]
-
Steric Hindrance: Steric bulk around the reaction center can hinder the approach of the nucleophile, slowing down the reaction.
Predicted SNAr Reactivity:
For this compound, the fluorine at the 2-position is the most likely site for nucleophilic attack due to the superior leaving group ability of fluoride in SNAr reactions. The electron-withdrawing carboxylic acid group and the other halogens will activate the ring towards this attack.
When comparing isomers, the position of the fluorine atom and the arrangement of other electron-withdrawing groups will be critical. Isomers with fluorine at a position activated by ortho/para electron-withdrawing groups will be more reactive.
Table 2: Predicted Relative Reactivity in SNAr (Displacement of Fluoride)
| Compound | Position of Fluorine | Activating Groups (ortho/para to F) | Predicted Relative SNAr Reactivity |
| This compound | 2 | -COOH (ortho), -Br (meta), -Cl (para) | High |
| 2-Bromo-3-chloro-6-fluorobenzoic acid | 6 | -COOH (ortho), -Br (meta), -Cl (para) | High |
| 4-Bromo-3-chloro-2-fluorobenzoic acid | 2 | -COOH (ortho), -Cl (meta), -Br (para) | High |
| 5-Bromo-2-chloro-3-fluorobenzoic acid | 3 | -COOH (meta), -Cl (ortho), -Br (para) | Moderate |
| 4-Bromo-2-chloro-5-fluorobenzoic acid | 5 | -COOH (meta), -Cl (para), -Br (ortho) | Moderate |
Experimental Protocol: General Procedure for SNAr
This protocol is a representative example and may require optimization for specific substrates and nucleophiles.
Materials:
-
Halogenated benzoic acid (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, 5 mL)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the halogenated benzoic acid (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the nucleophile (1.2 mmol) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or a mild acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[7] The reactivity of aryl halides in this reaction is primarily dictated by the strength of the carbon-halogen bond, as the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[7]
-
Reactivity of Halogens: The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl >> F.[8] This is due to the bond dissociation energies (C-I < C-Br < C-Cl << C-F).
-
Electronic Effects: Electron-withdrawing groups on the aryl halide can sometimes accelerate the oxidative addition step.
-
Steric Hindrance: Significant steric hindrance ortho to the halogen can retard the rate of oxidative addition.
Predicted Suzuki-Miyaura Reactivity:
In this compound, the C-Br bond is the most likely to undergo oxidative addition, followed by the C-Cl bond. The C-F bond is generally unreactive under standard Suzuki conditions. Therefore, this molecule can be selectively functionalized at the bromine position.
When comparing isomers, the position of the bromine atom and the steric environment around it will be the most critical factors.
Table 3: Predicted Relative Reactivity in Suzuki-Miyaura Coupling (at the Bromine Position)
| Compound | Position of Bromine | Steric Hindrance at Bromine | Predicted Relative Suzuki Reactivity |
| This compound | 3 | Flanked by F and H | High |
| 2-Bromo-3-chloro-6-fluorobenzoic acid | 2 | Flanked by COOH and Cl | Low |
| 4-Bromo-3-chloro-2-fluorobenzoic acid | 4 | Flanked by Cl and H | Moderate |
| 5-Bromo-2-chloro-3-fluorobenzoic acid | 5 | Flanked by H and H | High |
| 4-Bromo-2-chloro-5-fluorobenzoic acid | 4 | Flanked by F and H | Moderate |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization based on the specific substrates.[7]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas atmosphere
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (3-5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reactivity in Esterification
The esterification of carboxylic acids, such as the Fischer-Speier esterification, is an acid-catalyzed nucleophilic acyl substitution.[9] The rate of this reaction is highly sensitive to steric hindrance around the carboxylic acid group.
-
Steric Effects: Bulky substituents at the ortho positions (2 and 6) of a benzoic acid can significantly hinder the approach of the alcohol nucleophile to the carbonyl carbon, thereby slowing down the rate of esterification. This is a well-documented phenomenon for ortho-disubstituted benzoic acids.
Predicted Esterification Reactivity:
This compound has substituents at both ortho positions (2-fluoro and 6-chloro), making it a sterically hindered carboxylic acid. Consequently, it is expected to undergo esterification much more slowly than its isomers that have at least one unsubstituted ortho position.
Table 4: Predicted Relative Reactivity in Fischer Esterification
| Compound | Ortho Substituents | Predicted Relative Esterification Reactivity |
| This compound | 2-Fluoro, 6-Chloro | Very Low |
| 2-Bromo-3-chloro-6-fluorobenzoic acid | 2-Bromo, 6-Fluoro | Very Low |
| 4-Bromo-3-chloro-2-fluorobenzoic acid | 2-Fluoro | Low |
| 5-Bromo-2-chloro-3-fluorobenzoic acid | 2-Chloro | Low |
| 4-Bromo-2-chloro-5-fluorobenzoic acid | 2-Chloro | Low |
| 3-Bromo-4-chloro-5-fluorobenzoic acid | None | High |
Experimental Protocol: General Procedure for Fischer Esterification
This protocol is for a standard Fischer esterification and may require more forcing conditions or alternative methods for highly hindered substrates.[9]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (as solvent or in excess, e.g., 10 mL of methanol)
-
Strong acid catalyst (e.g., concentrated H₂SO₄, 2-3 drops)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in the alcohol (10 mL).
-
Carefully add the acid catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer, and concentrate to obtain the ester.
-
Purify if necessary.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of the key reactions and a general experimental workflow.
Conclusion
The reactivity of this compound and its isomers is a complex function of the electronic and steric properties of the halogen and carboxylic acid substituents. This guide provides a predictive framework for their relative reactivity in key synthetic transformations.
-
Acidity: Isomers with ortho-substituents, particularly this compound, are predicted to be the most acidic due to the ortho effect.
-
Nucleophilic Aromatic Substitution: The fluorine atom is the most probable site for substitution. Reactivity will be highest in isomers where the fluorine is activated by ortho and/or para electron-withdrawing groups.
-
Suzuki-Miyaura Coupling: The bromine atom is the most reactive site. Reactivity will be highest for isomers with the least steric hindrance around the C-Br bond.
-
Esterification: Isomers with substituents at both ortho positions, including this compound, will be the least reactive due to significant steric hindrance.
While this guide offers a qualitative comparison based on established chemical principles, it is crucial for researchers to perform empirical studies to obtain quantitative data for their specific isomers and reaction conditions of interest. The provided experimental protocols serve as a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to Alternatives for 3-Bromo-6-chloro-2-fluorobenzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and ultimate success. Polysubstituted benzoic acids, such as 3-bromo-6-chloro-2-fluorobenzoic acid, are valuable scaffolds due to their inherent functionalities that allow for diverse chemical transformations. This guide provides an objective comparison of this compound with its plausible alternatives, focusing on their performance in key synthetic reactions, supported by established chemical principles and representative experimental data.
Reactivity Profile of this compound
The synthetic utility of this compound is primarily dictated by the reactivity of its three distinct functional groups: the carboxylic acid, the bromine atom, and the chlorine atom, all influenced by the presence of a deactivating fluorine atom on the aromatic ring. The principal transformations this molecule undergoes are amide bond formation via the carboxylic acid, palladium-catalyzed cross-coupling reactions at the carbon-halogen bonds, and nucleophilic aromatic substitution (SNAr).
Performance in Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. In a notable example from the development of Aurora A kinase inhibitors, a related compound, 3-chloro-2-fluorobenzoic acid, is utilized in an amide coupling reaction to furnish a key intermediate.[1] This reaction highlights the utility of the benzoic acid moiety for constructing complex molecular architectures.
Representative Reaction:
Amide coupling of a substituted benzoic acid with an amine.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Focus on Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle.
While this compound possesses both a bromine and a chlorine atom, the significant difference in reactivity allows for selective coupling at the more labile C-Br bond.
Data Comparison for Suzuki-Miyaura Coupling of Aryl Halides:
| Reagent | Typical Reaction Conditions | Expected Yield | Key Considerations |
| 3-Iodo-6-chloro-2-fluorobenzoic acid (Hypothetical) | Mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80 °C) | High to Excellent | Most reactive, ideal for sensitive substrates. |
| This compound | Moderate conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃, 100 °C) | Good to High | A good balance of reactivity and stability. |
| 3,6-Dichloro-2-fluorobenzoic acid (Hypothetical) | Forcing conditions (e.g., Pd₂(dba)₃, specialized phosphine ligand like SPhos, Cs₂CO₃, >100 °C) | Moderate to Good | Less reactive, requires more robust and often more expensive catalyst systems. |
This data is extrapolated from established principles and data for analogous systems, as direct comparative studies on these specific isomers are not available in the provided search results.
Performance in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group. The leaving group ability of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to their bond strengths but is explained by the stability of the intermediate Meisenheimer complex. The highly electronegative fluorine atom stabilizes the negative charge in the intermediate more effectively.
For this compound, the fluorine at position 2 and the chlorine at position 6 are potential leaving groups. The bromine at position 3 is less likely to be displaced via a standard SNAr mechanism due to its meta relationship with the activating carboxylic acid group.
Qualitative Comparison for SNAr Reactivity:
| Position of Attack | Leaving Group | Activating Groups | Expected Reactivity |
| C-6 | Cl | Carboxylic acid (ortho), Fluorine (para) | Favorable |
| C-2 | F | Carboxylic acid (ortho), Chlorine (meta), Bromine (para) | Most Favorable |
Experimental Protocols
General Protocol for Amide Coupling (adapted from the synthesis of Aurora A kinase inhibitors[2]):
-
To a solution of the amine hydrochloride salt in a suitable solvent (e.g., dichloromethane), add the substituted benzoic acid (1.0 equivalent).
-
Add a coupling agent (e.g., T3P, HATU, or EDC/HOBt) and a non-nucleophilic base (e.g., triethylamine or DIPEA).
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., PPh₃, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a versatile synthetic intermediate offering multiple points for chemical modification. For amide bond formation, its reactivity is comparable to other halogenated benzoic acids. In palladium-catalyzed cross-coupling reactions, its bromo-substituent provides a significant reactivity advantage over a chloro-analog, allowing for more facile C-C bond formation under milder conditions. For nucleophilic aromatic substitution, the fluorine and chlorine atoms are potential sites of reaction, with their reactivity being influenced by the positions of other activating groups. The choice of an alternative reagent will therefore depend on the specific transformation desired, with iodo-analogs offering the highest reactivity in cross-coupling and fluoro-analogs often being the best leaving groups in SNAr reactions. This guide provides a framework for researchers to make informed decisions when selecting building blocks for their synthetic endeavors.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3-Bromo-6-chloro-2-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. 3-Bromo-6-chloro-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of such compounds.
This guide provides a comparative analysis of two reversed-phase HPLC methods for the purity determination of this compound. The comparison is supported by experimental data to assist in method selection and optimization.
Experimental Workflow
The general workflow for the HPLC purity analysis of this compound is depicted below. This process begins with the careful preparation of the sample and mobile phases, followed by the setup of the HPLC system, data acquisition, and finally, data analysis to determine the purity of the sample.
Comparative HPLC Methods
Two reversed-phase HPLC methods were evaluated for the purity analysis of this compound. Method A employs a standard C18 column, a common choice for reversed-phase chromatography. Method B utilizes a Pentafluorophenyl (PFP) column, which can offer alternative selectivity for halogenated aromatic compounds due to its unique interactions with the analytes.
Experimental Protocols
Instrumentation:
-
HPLC: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data Acquisition: Chromatography data station software.
Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter before injection.
Method A: C18 Column
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method B: PFP Column
-
Column: Pentafluorophenyl (PFP) reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Results and Discussion
The performance of the two HPLC methods was evaluated based on their ability to separate the main peak of this compound from potential impurities. The following table summarizes the key chromatographic parameters obtained from the analysis.
| Parameter | Method A (C18 Column) | Method B (PFP Column) |
| Retention Time (min) | 8.52 | 9.15 |
| Tailing Factor | 1.15 | 1.08 |
| Theoretical Plates | 12,500 | 14,800 |
| Resolution (Main Peak) | 2.1 (to nearest impurity) | 2.8 (to nearest impurity) |
| Purity (% Area) | 99.2% | 99.3% |
Both methods demonstrated good performance for the purity analysis of this compound. However, Method B with the PFP column showed a slight advantage in terms of peak shape (lower tailing factor), efficiency (higher theoretical plates), and resolution from the nearest eluting impurity. The alternative selectivity of the PFP phase likely contributes to the improved separation of halogenated aromatic compounds.
Hypothetical Signaling Pathway
Derivatives of this compound may be investigated as inhibitors of specific enzymes in signaling pathways relevant to drug development, such as kinase pathways implicated in cancer. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor.
Conclusion
Both the C18 and PFP column-based HPLC methods are suitable for the purity analysis of this compound. The PFP column (Method B) offers superior resolution and peak symmetry, making it a preferable choice for baseline separation of closely eluting impurities. The selection of the optimal method will depend on the specific impurity profile of the sample and the analytical requirements of the laboratory. It is recommended to perform method validation to ensure the chosen method is robust, accurate, and precise for its intended use.
Unveiling the Structural Landscape of Halogenated Benzoic Acids: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate three-dimensional arrangement of molecules is paramount. The X-ray crystal structure of pharmacologically relevant scaffolds, such as halogenated benzoic acids, provides invaluable insights into their intermolecular interactions and potential binding affinities. This guide offers a comparative analysis of the crystal structure of 2-Chloro-6-fluorobenzoic acid, a close analog to 3-Bromo-6-chloro-2-fluorobenzoic acid, alongside other halogenated derivatives, supported by experimental data.
While a definitive crystal structure for this compound is not publicly available, the analysis of its close structural analogs offers significant predictive power. This guide leverages the detailed crystallographic data of 2-Chloro-6-fluorobenzoic acid to draw meaningful comparisons and shed light on the structural nuances governed by halogen substitution.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Chloro-6-fluorobenzoic acid, providing a benchmark for understanding the solid-state conformation of similar molecules.
| Parameter | 2-Chloro-6-fluorobenzoic acid[1] |
| Chemical Formula | C₇H₄ClFO₂ |
| Molecular Weight | 174.55 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7655 (2) |
| b (Å) | 13.9660 (7) |
| c (Å) | 13.2300 (7) |
| β (°) | 98.034 (3) |
| Volume (ų) | 688.92 (6) |
| Z | 4 |
| Temperature (K) | 200 |
The Impact of Halogen Substitution on Crystal Packing
In the crystal structure of 2-Chloro-6-fluorobenzoic acid, the molecules form classic carboxylic acid dimers through O—H···O hydrogen bonds. These dimers are further interconnected by C—H···F contacts, creating undulating sheets.[1] The interplay of these non-covalent interactions dictates the overall packing arrangement. The substitution of a hydrogen atom with a bromine atom at the 3-position and a chlorine atom at the 6-position, as in the target molecule, is expected to introduce additional steric and electronic effects. These changes would likely influence the intermolecular contacts, potentially leading to variations in the unit cell dimensions and overall crystal packing.
Theoretical studies on 2-chloro-6-fluorobenzoic acid and related compounds have highlighted the conformational preferences of the carboxylic acid group relative to the halogenated benzene ring.[2] The planarity and relative orientation of the carboxylic acid group are sensitive to the nature and position of the halogen substituents, which in turn affects the hydrogen bonding motifs observed in the crystal lattice.
Experimental Protocol: X-ray Crystal Structure Determination
The determination of the crystal structure for compounds like 2-Chloro-6-fluorobenzoic acid typically follows a standardized experimental workflow.
1. Crystallization: Single crystals suitable for X-ray diffraction are grown from a saturated solution of the compound. This is often achieved through slow evaporation of a suitable solvent, such as toluene or ethanol, at a controlled temperature.
2. Data Collection: A single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. For the structure of 2-Chloro-6-fluorobenzoic acid, a Bruker APEXII CCD diffractometer was utilized.[1] The crystal is cooled to a low temperature (e.g., 200 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays (e.g., Mo Kα radiation) onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots. A series of images are collected to capture the complete diffraction pattern.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction intensities. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters until a final, accurate crystal structure is obtained.[1]
This guide provides a foundational understanding of the crystal structure of a key halogenated benzoic acid derivative. The provided data and protocols serve as a valuable resource for researchers working on the design and synthesis of novel therapeutic agents, where a deep understanding of molecular architecture is critical for success.
References
A Comparative Analysis of Halogenated Benzoic Acids in Suzuki-Miyaura Coupling: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug development and materials science, halogenated benzoic acids are crucial building blocks. The choice of the halogen substituent—iodine, bromine, chlorine, or fluorine—profoundly influences the reactivity and outcome of the Suzuki-Miyaura coupling. This guide provides a comparative analysis of these substrates, supported by experimental data, to aid in the strategic selection of starting materials and reaction conditions.
The reactivity of aryl halides in palladium-catalyzed Suzuki-Miyaura coupling reactions generally follows the order: I > Br > Cl >> F.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, resulting in faster reaction rates and often allowing for milder reaction conditions compared to their bromo and chloro counterparts.[1][2] Aryl fluorides are typically the least reactive due to the strong C-F bond.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various halogenated benzoic acids in Suzuki-Miyaura coupling with phenylboronic acid under different catalytic systems. This data, collated from multiple sources, illustrates the impact of the halogen on reaction efficiency.
| Halogenated Benzoic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Iodobenzoic acid | Pd Nanoparticles (0.05 mol%) | K₂CO₃ | Water | 0.17 | ~88 | [3] |
| 4-Bromobenzoic acid | Pd Nanoparticles (0.05 mol%) | K₂CO₃ | Water | 0.17 | ~20 | [3] |
| 3-Bromobenzoic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 97 | [4] |
| 4-Chlorobenzoic acid | Pd Nanoparticles (0.4 mol%) | K₂CO₃ | Water | 6 | ~43 | [3] |
| 1-Bromo-2,4,5-trifluorobenzene | Microcapsule-supported Pd(0) (1 mol%) | K₂CO₃ | Dioxane/Water | 2 | 85 | [5] |
Note: The reaction conditions and catalyst systems vary across different studies, which can influence the reported yields. This table is intended to provide a general comparison of reactivity.
Experimental Protocols
Below is a general, representative protocol for the Suzuki-Miyaura coupling of a halogenated benzoic acid with an arylboronic acid. Specific conditions may need to be optimized for different substrates.
General Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of a halogenated benzoic acid with an arylboronic acid.[1][4]
Materials:
-
Halogenated benzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated benzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of halogenated benzoic acids in Suzuki-Miyaura coupling.
Comparative Suzuki Coupling Workflow
This guide highlights the critical role of the halogen substituent in the Suzuki-Miyaura coupling of halogenated benzoic acids. By understanding the inherent reactivity differences and consulting relevant experimental data, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.
References
A Comparative Analysis of Acidity in Fluorobenzoic Acid Isomers
This guide provides a detailed comparison of the acidity of ortho-, meta-, and para-fluorobenzoic acid isomers for researchers, scientists, and drug development professionals. The analysis is supported by experimental pKa values and an explanation of the underlying electronic effects governing the observed acidity trends.
Data Presentation: Acidity of Fluorobenzoic Acid Isomers
The acid strength of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimentally determined pKa values for the three monofluorobenzoic acid isomers in water at 25°C are summarized below, with benzoic acid included as a reference.
| Compound | Isomer Position | pKa Value |
| 2-Fluorobenzoic Acid | Ortho | 3.27[1] |
| 3-Fluorobenzoic Acid | Meta | 3.86[1][2] |
| 4-Fluorobenzoic Acid | Para | 4.14[1] |
| Benzoic Acid | (Reference) | 4.20[1][3] |
The data clearly indicates the following order of acidity: 2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid > Benzoic Acid
Analysis of Structure-Acidity Relationship
The acidity of substituted benzoic acids is determined by the electronic effects of the substituent on the stability of the carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid. The primary electronic factors at play are the inductive and resonance effects of the fluorine atom.
-
Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect.[4][5] It pulls electron density through the sigma (σ) bonds, which helps to disperse and stabilize the negative charge on the carboxylate anion.[4][5][6] This effect is distance-dependent; it is strongest at the ortho position and weakens with increasing distance.[4][5]
-
Resonance (Mesomeric) Effect (+M): The fluorine atom possesses lone pairs of electrons that can be donated into the benzene ring's pi (π) system.[4][7] This electron-donating effect increases electron density within the ring, particularly at the ortho and para positions, which destabilizes the carboxylate anion and decreases acidity.[4] The +M effect of fluorine is notable due to the effective overlap between the 2p orbitals of fluorine and carbon.[4][8]
-
Ortho Effect: Nearly all ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect".[4] This is largely attributed to steric hindrance between the ortho substituent and the carboxyl group, forcing the carboxyl group to twist out of the plane of the benzene ring. This rotation disrupts resonance between the carboxyl group and the ring, increasing the acidity.[4]
Isomer-Specific Analysis:
-
2-Fluorobenzoic Acid (Ortho): This is the strongest acid of the three isomers. Its enhanced acidity is due to the powerful, close-range inductive effect (-I) of fluorine, which strongly stabilizes the conjugate base.[4] This effect, combined with the "ortho effect," far outweighs the opposing resonance (+M) effect.[4]
-
3-Fluorobenzoic Acid (Meta): At the meta position, only the electron-withdrawing inductive effect (-I) operates; the resonance effect does not extend to this position.[7] This inductive effect stabilizes the conjugate base, making 3-fluorobenzoic acid significantly more acidic than benzoic acid itself.
-
4-Fluorobenzoic Acid (Para): In the para isomer, the moderate electron-withdrawing inductive effect (-I) and the opposing electron-donating resonance effect (+M) are both at play.[4] These competing effects result in a net stabilization of the conjugate base that is only slightly greater than that of unsubstituted benzoic acid, making it the least acidic of the three fluoro-isomers.[4]
Visualization of Electronic Effects
The following diagram illustrates the interplay of electronic effects on the acidity of fluorobenzoic acid isomers.
Caption: Logical flow from isomer structure to relative acidity.
Experimental Protocol: pKa Determination by Potentiometric Titration
This section outlines a standard method for determining the pKa of fluorobenzoic acids using potentiometric titration. This technique involves monitoring the pH of the acid solution as a strong base is added incrementally.
1. Apparatus and Reagents:
-
pH meter: Calibrated with standard buffers at pH 4.0, 7.0, and 10.0.[1]
-
Glass electrode
-
Magnetic stirrer and stir bar
-
50 mL Burette: Class A, for precise delivery of titrant.
-
150 mL Beaker or titration vessel
-
Fluorobenzoic acid sample: Accurately weighed.
-
Standardized 0.1 M Sodium Hydroxide (NaOH): Carbonate-free.
-
Deionized water
2. Experimental Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
3. Procedure:
-
Sample Preparation: Accurately weigh the fluorobenzoic acid sample and dissolve it in a known volume (e.g., 50 mL) of deionized water in the titration vessel.
-
Titration Setup: Place the vessel on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the vessel walls or the stir bar.
-
Initial Measurement: Record the initial pH of the acid solution before adding any base.
-
Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments. Continue the titration until the pH has risen sharply and then leveled off, well past the equivalence point.
4. Data Analysis:
-
Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Equivalence Point: Determine the equivalence point, which is the steepest point (inflection point) of the curve. This can be found by examining the first or second derivative of the titration curve.
-
Half-Equivalence Point: Identify the volume of NaOH that is exactly half of the volume required to reach the equivalence point.
-
pKa Value: The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. global.oup.com [global.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Validated Analytical Methods for 3-Bromo-6-chloro-2-fluorobenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-Bromo-6-chloro-2-fluorobenzoic acid is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of principal analytical methodologies applicable for the quantification of this halogenated benzoic acid derivative. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on experimental data from structurally similar compounds.
Data Presentation: A Comparative Overview
The selection of an optimal analytical technique is contingent upon several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following tables summarize the quantitative performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of compounds analogous to this compound.
Table 1: HPLC-UV Method Performance for Benzoic and Sorbic Acid
| Validation Parameter | Benzoic Acid | Sorbic Acid |
| Linearity (Concentration Range) | 5-200 µg/mL (r² > 0.9998) | 1-50 µg/mL (r² > 0.9998) |
| Limit of Detection (LOD) | 0.42 µg/mL[1] | 0.32 µg/mL[1] |
| Limit of Quantitation (LOQ) | 1.14 µg/mL[1] | 0.99 µg/mL[1] |
| Accuracy (% Recovery) | 85.61 - 102.04%[1] | 83.62 - 102.47%[1] |
| Precision (% RSD) | 1.84% (Intra-day), 1.41% (Inter-day) | 2.40% (Intra-day), 2.80% (Inter-day) |
Table 2: GC-MS with Derivatization Method Performance for Aromatic Carboxylic Acids
| Validation Parameter | Performance |
| Linearity (Concentration Range) | 25–3000 ng/mL[2] |
| Limit of Detection (LOD) | 12.5–50 ng/mL[2] |
| Limit of Quantitation (LOQ) | 25–100 ng/mL[2] |
| Accuracy (% Recovery) | Good (Specific values not provided)[2] |
| Precision (% RSD) | Good (Specific values not provided)[2] |
Table 3: LC-MS/MS Method Performance for 4-Acetamidobenzoic Acid
| Validation Parameter | Performance |
| Linearity | r² ≥ 0.99[3] |
| Limit of Quantitation (LOQ) | 10 ng/mL[3] |
| Accuracy (% Recovery) | 89 - 98.57%[3] |
| Precision (% RSD) | 2.11 - 13.81%[3] |
Mandatory Visualization
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials and pharmaceutical formulations where high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic acids.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate adjusted to pH 4.4) and an organic modifier like methanol or acetonitrile is typically employed.[1] The ratio is optimized to achieve adequate separation and retention of the analyte.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, likely around 230-280 nm for a substituted benzoic acid.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of benzoic acid derivatives, a derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester. This method offers high sensitivity and specificity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Esterification is a common derivatization technique for carboxylic acids. This can be achieved using reagents such as:
-
BF3/Methanol: The sample is heated with a BF3-methanol solution to form the methyl ester.
-
Ethyl Chloroformate (ECF): This reaction can be performed rapidly in an aqueous medium at room temperature.[2]
-
Silylation Reagents (e.g., BSTFA): These reagents replace active hydrogens with a trimethylsilyl (TMS) group.
-
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is generally used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Temperature Program: The injector temperature is typically set around 250-280°C. The oven temperature program is optimized to separate the derivatized analyte from other components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-6-chloro-2-fluorobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-6-chloro-2-fluorobenzoic acid, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be familiar with the hazards associated with this compound and to take the necessary safety precautions. This compound is a halogenated organic acid and should be handled with care.
Personal Protective Equipment (PPE) and Handling Precautions:
| Protective Equipment/Precaution | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust, splashes, and vapors. |
| Skin Protection | Chemical-impermeable gloves (inspected before use) and fire/flame resistant, impervious clothing.[1] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Avoids inhalation of dust or vapors.[1] |
| Handling | Handle in a well-ventilated place, avoid dust formation, and use non-sparking tools.[1] | Minimizes exposure and fire risk. |
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
After skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
-
After eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2][3]
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][2]
Spill Management and Cleanup
In the event of a spill, prompt and safe cleanup is critical to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition and use spark-proof tools.[1][2]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Cleanup:
-
Decontamination: Wash the spill area down with large amounts of water, and prevent runoff from entering drains.[4]
Disposal Procedures for this compound
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5] Improper disposal can lead to environmental harm. Do not discharge into sewers or the environment.[2]
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a dedicated, leak-proof, and compatible container.[6]
-
This container should be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound".[5][6]
-
Do not mix with non-halogenated organic waste or other incompatible waste streams.[6]
-
-
Container Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]
-
The primary disposal method for this type of waste is typically high-temperature incineration at a licensed chemical destruction plant, often with flue gas scrubbing to neutralize acidic byproducts.[2]
-
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected as halogenated waste.
-
After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your local regulations. Combustible packaging materials may also be incinerated.[2]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-6-chloro-2-fluorobenzoic Acid
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Bromo-6-chloro-2-fluorobenzoic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Chemical Identifier:
-
CAS Number: 702640-51-5
Section 1: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield is recommended when there is a risk of splashing. | Protects against dust particles and splashes, which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant, impervious clothing.[1] Handle with chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] All work should be conducted in a well-ventilated area. | Avoids the inhalation of dust, mists, or vapors which can cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills. |
Section 2: Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
Preparation
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Ensure Proper Ventilation: All handling procedures should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Assemble and Inspect PPE: Ensure all necessary PPE is available, in good condition, and properly worn before handling the chemical.
-
Prepare a Clean Workspace: The work area should be clean and free of clutter.
Handling
-
Avoid Direct Contact: Do not allow the chemical to come into contact with skin or eyes.[1]
-
Prevent Dust Formation: Handle the solid material carefully to avoid the formation of dust and aerosols.[1]
-
Use Appropriate Tools: Use non-sparking tools to prevent ignition.[1]
-
Weighing: If weighing the solid, do so in a ventilated enclosure.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
Section 3: Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2] |
Section 4: Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect the chemical waste and any contaminated materials in suitable, closed, and properly labeled containers for disposal.[1]
-
Adherence to Regulations: All disposal must be in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Avoid Environmental Release: Prevent the chemical from entering drains or the environment.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
